molecular formula C6H7BrCl2N2 B591740 (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride CAS No. 1799439-04-5

(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Cat. No.: B591740
CAS No.: 1799439-04-5
M. Wt: 257.94
InChI Key: AHISFCWCAGACJV-UHFFFAOYSA-N
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Description

(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (: 1799439-04-5) is a valuable chemical building block with the molecular formula C6H7BrCl2N2 and a molecular weight of 257.94 g/mol . This compound is characterized as a highly reactive intermediate, making it a crucial reagent in organic synthesis and chemical research . Its primary value lies in its application as a synthetic intermediate for the development of novel drug candidates, where its unique structure and reactivity allow for the creation of a wide range of pharmaceutical compounds with potential therapeutic applications . Furthermore, in the agrochemical industry, it serves as a key building block for the synthesis of new pesticides and herbicides. Its incorporation into these products can lead to enhanced efficacy and selectivity, contributing to more effective and targeted agricultural solutions . The compound requires cautious handling and storage, sealed in dry conditions at room temperature, due to its reactivity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(5-bromo-6-chloropyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(3-9)10-6(5)8;/h1-2H,3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHISFCWCAGACJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CN)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of halogen atoms on this versatile ring system profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride, a di-halogenated pyridinylmethylamine, represents a highly valuable building block for medicinal chemists. Its unique substitution pattern offers multiple reaction sites for diversification, making it a sought-after intermediate in the synthesis of complex molecular entities, particularly in the realm of targeted therapies such as kinase inhibitors.[1][2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safe handling.

Physicochemical and Structural Characteristics

This compound is identified by the CAS number 1799439-04-5 .[4][5] As a hydrochloride salt, it typically presents as a solid, enhancing its stability and ease of handling compared to the free base. A thorough understanding of its properties is critical for its effective use in synthesis.

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Data Summary:
PropertyValueSource
CAS Number 1799439-04-5[4][5]
Molecular Formula C₆H₇BrCl₂N₂[4]
Molecular Weight 257.94 g/mol [4]
Appearance Typically a solidN/A
Purity Commercially available up to 95%[4]

Synthesis and Purification: A Mechanistic Approach

The likely precursor for this synthesis is 2-amino-6-chloropyridine. The strategy involves the regioselective bromination of the pyridine ring, followed by the introduction of the aminomethyl group.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Sandmeyer-type Reaction to install a nitrile cluster_2 Step 3: Reduction of the Nitrile cluster_3 Step 4: Salt Formation A 2-Amino-6-chloropyridine B 2-Amino-5-bromo-6-chloropyridine A->B N-Bromosuccinimide (NBS) Dichloromethane (DCM) C 5-Bromo-6-chloro-2-cyanopyridine B->C 1. NaNO₂, H₂SO₄ 2. CuCN, KCN D (5-Bromo-6-chloropyridin-2-yl)methanamine (Free Base) C->D H₂, Raney Nickel or LiAlH₄ E This compound D->E HCl in Ether or Isopropanol

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Amino-5-bromo-6-chloropyridine

  • Rationale: The amino group at the 2-position is an activating group that directs electrophilic substitution to the 3- and 5-positions. The 5-position is generally favored due to reduced steric hindrance. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic systems.

  • Procedure:

    • Dissolve 2-amino-6-chloropyridine in a chlorinated solvent such as dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-Bromo-6-chloro-2-cyanopyridine

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring into a variety of functional groups, including a nitrile, via a diazonium salt intermediate.

  • Procedure:

    • Suspend 2-amino-5-bromo-6-chloropyridine in an aqueous solution of a strong acid, such as sulfuric acid, and cool to 0-5°C.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature strictly controlled to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. An exotherm and gas evolution will be observed.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer, dry, and concentrate. The crude nitrile can then be purified by chromatography or recrystallization.

Step 3: Synthesis of (5-Bromo-6-chloropyridin-2-yl)methanamine (Free Base)

  • Rationale: The reduction of a nitrile to a primary amine is a standard transformation. Catalytic hydrogenation using Raney Nickel is an effective method, though other reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 5-bromo-6-chloro-2-cyanopyridine in a suitable solvent like methanol or ethanol.

    • Add a catalytic amount of Raney Nickel.

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

    • Heat and stir the reaction until hydrogen uptake ceases.

    • Cool the reaction, carefully filter off the catalyst, and concentrate the filtrate to yield the crude free base.

Step 4: Formation of the Hydrochloride Salt

  • Rationale: Converting the free base amine to its hydrochloride salt improves stability, crystallinity, and handling properties.

  • Procedure:

    • Dissolve the crude (5-bromo-6-chloropyridin-2-yl)methanamine in a suitable solvent such as diethyl ether or isopropanol.

    • Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until the solution is acidic.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Applications in Drug Discovery and Development

Halogenated heterocyclic compounds are indispensable in modern drug discovery.[1] The bromine and chlorine atoms in this compound serve two primary purposes:

  • Modulation of Physicochemical Properties: The halogens increase lipophilicity, which can enhance membrane permeability and oral bioavailability. They can also block sites of metabolism, increasing the half-life of a drug molecule.

  • Synthetic Handles for Further Elaboration: The bromine atom, in particular, is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The primary amine provides a nucleophilic site for amide bond formation, reductive amination, or the construction of other nitrogen-containing heterocycles.

This compound is particularly relevant as an intermediate for the synthesis of protein kinase inhibitors .[2][8] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyridine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases, while the substituents at the 5- and 6-positions can be elaborated to achieve potency and selectivity for a specific kinase target.

Analytical and Quality Control Methods

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor reaction progress. A reverse-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like trifluoroacetic acid) is a typical starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure by showing the characteristic signals for the two aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the ammonium protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

    • ¹³C NMR: Will show the expected number of carbon signals for the pyridine ring and the aminomethyl group.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine and two chlorine atoms.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the ammonium group, C-H stretches, and the aromatic C=C and C=N vibrations of the pyridine ring.

Safety, Handling, and Storage

As with any halogenated organic compound, appropriate safety precautions must be taken when handling this compound. While specific toxicity data for this compound is not widely available, data from structurally related compounds suggest the following:

  • Hazard Classification (Anticipated):

    • Acute Toxicity, Oral

    • Skin Irritation

    • Serious Eye Irritation

    • May cause respiratory irritation

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its di-halogenated pyridine core provides a robust platform for generating diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its synthesis, properties, and handling is essential for any researcher or drug development professional looking to leverage its synthetic potential in the creation of next-generation therapeutics.

References

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Dolan, S. K., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. RSC Advances, 3(43), 19857-19901. Available at: [Link]

  • Google Patents. WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors.
  • Acros Pharmatech. This compound. Available at: [Link]

  • PubChem. 5-Bromo-6-chloropyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. WO2004016597A3 - Protein kinase inhibitors and uses thereof.
  • ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]

  • Google Patents. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • YouTube. (2021). Week 12-Lecture 77 : Synthesis of a drug molecule. NPTEL IIT Bombay. Available at: [Link]

  • Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

Sources

(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in modern medicinal chemistry. The pyridine scaffold is a privileged structure in drug discovery, and its functionalization with halogens like bromine and chlorine provides chemists with versatile handles for molecular elaboration and optimization of pharmacokinetic and pharmacodynamic properties. Halogen atoms can modulate a compound's acidity, lipophilicity, and metabolic stability, and can participate in specific halogen bonding interactions with biological targets.[1]

This guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, presents a plausible synthetic route with mechanistic insights, outlines methods for its analytical characterization, discusses its applications in drug discovery, and provides essential safety and handling protocols.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its appropriate handling, storage, and use in quantitative experiments.

PropertyValueReferences
Molecular Formula C₆H₇BrCl₂N₂ (or C₆H₆BrClN₂·HCl)[2][3]
Molecular Weight 257.94 g/mol [3][4]
CAS Number 1799439-04-5[3][5][6]
Appearance Typically an off-white to yellow solid[2]
Purity Commonly supplied at ≥95%[3]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[3][7]

Synthesis and Mechanistic Rationale

While multiple synthetic routes may exist, a common and logical approach for preparing substituted pyridines involves a sequence of regioselective halogenation and functional group interconversion. The following proposed synthesis provides a robust framework for obtaining this compound.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from 2-amino-6-chloropyridine, a readily available commercial starting material.

Synthetic_Workflow A 2-Amino-6-chloropyridine B 2-Amino-5-bromo-6-chloropyridine A->B  N-Bromosuccinimide (NBS)  Acetonitrile, 0°C to RT   C 5-Bromo-6-chloro-2-cyanopyridine B->C  1. NaNO₂, H₂SO₄ (Diazotization)  2. CuCN (Sandmeyer Reaction)   D (5-Bromo-6-chloropyridin-2-yl)methanamine C->D  Reduction (e.g., LiAlH₄ or H₂/Raney Ni)   E (5-Bromo-6-chloropyridin-2-yl)methanamine HCl D->E  HCl in Ether or Dioxane  

Caption: Proposed synthetic pathway for (5-Bromo-6-chloropyridin-2-yl)methanamine HCl.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Amino-6-chloropyridine

  • Rationale: The amino group at the C2 position is an activating group that directs electrophilic substitution to the C3 and C5 positions. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, minimizing over-bromination and harsh reaction conditions. The reaction is typically performed at a low temperature to control selectivity.[8]

  • Procedure:

    • Dissolve 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-6-chloropyridine.[8]

Step 2: Sandmeyer Reaction to Install a Cyano Group

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate. The cyano group is introduced as a precursor to the aminomethyl group.

  • Procedure:

    • Suspend 2-amino-5-bromo-6-chloropyridine (1.0 eq) in an aqueous solution of sulfuric acid and cool to 0-5°C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq).

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) should be observed.

    • Stir the reaction mixture at room temperature for 1-2 hours, then heat gently (e.g., to 50°C) to ensure completion.

    • Cool the mixture, extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography to obtain 5-bromo-6-chloro-2-cyanopyridine.

Step 3: Reduction of the Cyano Group and Salt Formation

  • Rationale: The nitrile can be readily reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, or catalytic hydrogenation (e.g., H₂ over Raney Nickel) can be used for a milder approach. The final step involves protonation with HCl to form the stable, crystalline hydrochloride salt, which is often easier to handle and purify than the free base.

  • Procedure:

    • Carefully add a solution of 5-bromo-6-chloro-2-cyanopyridine (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, allow the mixture to stir at room temperature overnight.

    • Cool the reaction to 0°C and cautiously quench by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to yield the crude free base of (5-bromo-6-chloropyridin-2-yl)methanamine.

    • Dissolve the crude amine in a minimal amount of diethyl ether or methanol and add a solution of HCl in diethyl ether (1.1 eq) dropwise.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Signatures
¹H NMR - Aromatic protons on the pyridine ring (singlets or doublets in the 7.5-8.5 ppm range). - Methylene protons (-CH₂-) appearing as a singlet around 4.0-4.5 ppm. - Amine protons (-NH₃⁺) appearing as a broad singlet, potentially downfield.
¹³C NMR - Aromatic carbons in the 110-160 ppm range. - Methylene carbon around 40-50 ppm.
Mass Spec (ESI+) - Molecular ion peak [M+H]⁺ corresponding to the free base, showing a characteristic isotopic pattern due to the presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1).
Infrared (IR) - N-H stretching vibrations for the ammonium salt (broad, ~2800-3100 cm⁻¹). - C-H aromatic and aliphatic stretches. - C=N and C=C stretches of the pyridine ring (~1400-1600 cm⁻¹).
Standard Operating Procedure for Characterization
  • Sample Preparation: Prepare a ~5-10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis. For mass spectrometry, prepare a dilute solution in methanol or acetonitrile.

  • NMR Spectroscopy: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire data in positive ion mode to confirm the molecular weight.

  • Purity Analysis: Assess purity using HPLC with UV detection or LC-MS.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely an inert chemical; it is a versatile intermediate for creating complex molecules with therapeutic potential.

  • Scaffold for Elaboration: The primary amine provides a nucleophilic site for amide bond formation, reductive amination, or sulfonylation, allowing for the attachment of diverse side chains.

  • Cross-Coupling Chemistry: The bromo and chloro substituents serve as distinct handles for transition-metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in reactions like Suzuki, Stille, or Buchwald-Hartwig amination, allowing for sequential and site-selective modifications.

  • Pharmacophore Component: The substituted pyridine ring can act as a bioisostere for other aromatic systems and can engage in hydrogen bonding and pi-stacking interactions within a target protein's active site.

Drug_Discovery_Applications cluster_0 Core Building Block cluster_1 Chemical Modifications cluster_2 Lead Compound Generation A (5-Bromo-6-chloropyridin-2-yl)methanamine HCl B Amide/Sulfonamide Formation (at -CH₂NH₂ group) A->B C Suzuki Coupling (at C5-Br position) A->C D Buchwald-Hartwig Amination (at C6-Cl position) A->D E Diverse Chemical Library B->E C->E D->E F Lead Optimization E->F

Caption: Role of the title compound as a versatile intermediate in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The following information is based on data for structurally related hazardous chemicals.[7][9]

Hazard Identification
Hazard ClassGHS Classification
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[10]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[11]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[11]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)[10]
Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[7] Ensure an eyewash station and safety shower are readily accessible.[12]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with EN166 or NIOSH standards.[12][13]

  • Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a lab coat to prevent skin contact.[13]

  • Respiratory Protection: If a fume hood is not available or if dust levels are high, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[12]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of pharmaceutical research. Its dual halogenation provides a platform for selective, stepwise synthetic modifications, while the primary amine offers a convenient point for library diversification. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for its effective and safe utilization in the laboratory.

References

  • Acros Pharmatech. This compound. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • PubChem. 5-Bromo-6-chloropyridin-2-amine - Hazards Identification. [Link]

  • Seedion. This compound. [Link]

  • Chemsigma. This compound [1799439-04-5]. [Link]

  • PubChemLite. (5-bromo-3-chloropyridin-2-yl)methanamine. [Link]

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • PubChemLite. (5-bromo-2-chloropyridin-4-yl)methanamine. [Link]

  • Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]

Sources

A Comprehensive Technical Guide to (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride: Properties, Safety, and Handling for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (CAS RN: 1799439-04-5), a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. As a versatile chemical intermediate, the strategic placement of bromo and chloro substituents on the pyridine ring offers synthetic handles for constructing complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering a detailed overview of the compound's physicochemical properties, a thorough assessment of its potential hazards based on data from structural analogs, and rigorous, field-proven protocols for safe handling, storage, and emergency response.

Physicochemical and Structural Information

This compound is a key building block whose utility is defined by its structure. The primary amine provides a nucleophilic site for amide bond formation or other derivatizations, while the halogen atoms are ideal for cross-coupling reactions.

Identifier Value Source
CAS Number 1799439-04-5[1][2][3]
Molecular Formula C₆H₇BrCl₂N₂[2][3]
Molecular Weight 257.94 g/mol [2][3]
Canonical SMILES C1=CC(=C(N=C1CN)Cl)Br.Cl[2]
InChI Key AHISFCWCAGACJV-UHFFFAOYSA-N[2]

Hazard Identification and Classification

Presumptive GHS Hazard Classification:

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2A / 1H319: Causes serious eye irritation / H318: Causes serious eye damage
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

These classifications necessitate the use of the following GHS pictograms when handling the substance:

GHS Pictograms for Irritation and Health Hazards.

Exposure Controls and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls and supplemented by robust personal protective equipment (PPE), is mandatory. This "Hierarchy of Controls" is a foundational principle of laboratory safety.

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls Eng Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (SOPs, Training) Eng->Admin Increasing Reliance on User Behavior PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Increasing Reliance on User Behavior

Hierarchy of controls for safe chemical handling.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfer, must be performed inside a properly functioning and certified chemical fume hood.[7][8] This is the primary defense against inhaling potentially irritating dust or aerosols.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. The potential for serious eye irritation makes this non-negotiable.[7]

  • Hand Protection: Use nitrile or neoprene gloves. Latex gloves are not suitable and offer poor chemical resistance.[7] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[9]

  • Skin and Body Protection: A full-length, buttoned laboratory coat must be worn to prevent skin contact.[9] Ensure legs and feet are covered with appropriate clothing and closed-toe shoes.

  • Respiratory Protection: If engineering controls fail or for major spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is critical for mitigating risks associated with this and similar research chemicals.

Experimental Protocol: Handling and Weighing

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatula, weigh paper, glassware).

  • Don PPE: Put on all required PPE as described in Section 3.

  • Transfer: Conduct all transfers within the fume hood. Open the container away from your breathing zone.

  • Weighing: Use a clean spatula to carefully transfer the solid to a tared weigh boat or paper. Avoid creating dust. If dust is generated, allow it to settle within the hood before proceeding.

  • Closure: Securely close the container immediately after use to prevent absorption of atmospheric moisture.[7]

  • Cleanup: Clean any minor residues from the balance and work surface within the hood using a damp cloth. Dispose of all contaminated materials (weigh paper, gloves) in the designated hazardous waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete.[5]

Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10]

  • Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][11]

  • The storage area should be clearly marked and secured.

Disposal:

  • This material must be disposed of as hazardous chemical waste.[7]

  • Follow all local, state, and federal regulations. Arrange for disposal through a licensed company in consultation with your institution's Environmental Health & Safety (EHS) department.[12]

  • Under no circumstances should this chemical or its containers be disposed of in general trash or down the drain.[5]

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

Emergency Response Workflow

Emergency_Response cluster_spill Spill Response cluster_exposure Personal Exposure Start Exposure or Spill Occurs Spill_Assess Assess Spill Size Start->Spill_Assess Exposure_Type Identify Exposure Route Start->Exposure_Type Spill_Small Small Spill: Contain with inert absorbent Spill_Assess->Spill_Small Minor Spill_Large Large Spill: Evacuate & Call EHS Spill_Assess->Spill_Large Major Spill_Cleanup Collect into sealed container for hazardous waste Spill_Small->Spill_Cleanup Inhalation Move to Fresh Air Exposure_Type->Inhalation Skin Flush with water for 15+ min Remove contaminated clothing Exposure_Type->Skin Eyes Flush eyes for 15+ min Hold eyelids open Exposure_Type->Eyes Ingestion Rinse mouth Do NOT induce vomiting Exposure_Type->Ingestion Seek_Medical Seek Immediate Medical Attention Inhalation->Seek_Medical Skin->Seek_Medical Eyes->Seek_Medical Ingestion->Seek_Medical

Flowchart for emergency response procedures.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]

Spill Response:

  • For small spills, wear appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth, and sweep it into a sealed container for hazardous waste disposal.[4][8]

  • For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Role in Drug Discovery and Synthesis

Halogenated heterocycles like this compound are foundational components in modern medicinal chemistry.[14] The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables chemists to systematically build molecular complexity and explore the chemical space around a core scaffold. Such building blocks are instrumental in constructing compound libraries for screening against various biological targets and are frequently found in the structures of clinical candidates and approved drugs.[14][15]

References

  • AFG Bioscience. (n.d.). SAFETY DATA SHEET: (5-Bromopyridin-2-yl)methanamine hydrochloride. Retrieved from [Link]

  • University of Iowa. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-chloropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • Seedion. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). (5-bromo-3-chloropyridin-2-yl)methanamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • G. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved from [Link]

Sources

An In-depth Technical Guide to (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride, a key building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document is intended for researchers, medicinal chemists, and process development scientists who are looking to incorporate this versatile scaffold into their discovery and development pipelines.

Introduction: The Strategic Value of the 2-Aminomethyl-5,6-dihalopyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with biological targets and its favorable physicochemical properties.[1] Specifically, the 2-aminomethylpyridine motif is a common feature in a variety of biologically active compounds, including kinase inhibitors.[2][3] The presence of halogen substituents, such as bromo and chloro groups, on the pyridine ring provides medicinal chemists with strategic handles for further molecular elaboration through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[4]

This compound (CAS Number: 1799439-04-5) is a valuable building block that combines these key features. The primary amine provides a nucleophilic center for the introduction of a wide range of substituents, while the bromo and chloro groups offer orthogonal reactivity for the construction of complex molecular architectures. This guide will detail the commercial availability, synthesis, handling, and applications of this important synthetic intermediate.

Commercial Availability

This compound is available from a number of commercial suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the material before use.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Arctom Scientific[4]VariesReagent to bulk sizes
King-Pharm[5]VariesInquire for details
Chemsigma[6]VariesInquire for details
Acros Pharmatech[7]VariesInquire for details
Seedion[8]95%25mg, 100mg

Physicochemical Properties and Handling

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1799439-04-5[2][4][5][6]
Molecular Formula C₆H₇BrCl₂N₂[8]
Molecular Weight 257.94 g/mol [8]
Appearance Off-white to yellow solid[9]
Storage Conditions Store at room temperature in a dry, well-ventilated area.[8]
Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10][11]

Synthesis and Purification: A Representative Protocol

dot

Caption: Representative synthetic workflow for this compound.

Experimental Protocol: Reduction of 5-Bromo-6-chloropicolinonitrile

Materials:

  • 5-Bromo-6-chloropicolinonitrile

  • Methanol (anhydrous)

  • Cobalt(II) chloride hexahydrate (CoCl₂)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (2M in diethyl ether)

Procedure:

  • To a stirred solution of 5-Bromo-6-chloropicolinonitrile (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add cobalt(II) chloride hexahydrate (0.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of (5-Bromo-6-chloropyridin-2-yl)methanamine.

Purification and Salt Formation
  • The crude amine can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol.

  • To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2M in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Analytical Characterization and Quality Control

The identity and purity of this compound should be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.

Researchers should obtain a Certificate of Analysis from the supplier, which will provide data from these analytical techniques.

Applications in Medicinal Chemistry

The 2-aminomethyl-5,6-dihalopyridine scaffold is a key component in a variety of biologically active molecules, particularly in the development of kinase inhibitors.[2][3] The primary amine can be readily derivatized to form amides, ureas, sulfonamides, and other functional groups, while the halogen atoms provide sites for cross-coupling reactions to introduce aryl or heteroaryl moieties.

dotdot

graph Application_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="(5-Bromo-6-chloropyridin-2-yl)methanamine\nhydrochloride"]; B [label="Derivatization of the amine"]; C [label="Cross-coupling at the\nbromo or chloro position"]; D [label="Biologically Active Molecules\n(e.g., Kinase Inhibitors)"];

A -> B [label="Acylation, Sulfonylation, etc."]; B -> C [label="Suzuki, Buchwald-Hartwig, etc."]; C -> D; }

Sources

Spectroscopic Characterization of (5-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (C₆H₇BrCl₂N₂), a key intermediate in pharmaceutical research and development. In the absence of extensive publicly available experimental data, this document leverages predictive methodologies and comparative analysis of analogous structures to provide a robust analytical framework. This guide is intended for researchers, scientists, and drug development professionals, offering detailed predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Furthermore, standardized experimental protocols are provided to enable researchers to acquire and verify these spectral data in a laboratory setting.

Introduction: The Significance of Spectroscopic Analysis

This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel therapeutic agents. The precise arrangement of its functional groups—a dibromochloro-substituted pyridine ring and a methanamine hydrochloride side chain—necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecule's electronic and vibrational states.

This guide is structured to provide not just the predicted spectral data but also the scientific rationale behind these predictions. By understanding the expected spectral features, researchers can more efficiently identify the compound, troubleshoot synthetic pathways, and ensure the quality of their materials. The self-validating protocols described herein are designed to be robust and reproducible, forming a solid foundation for regulatory submissions and further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern of the pyridine ring and the integrity of the methanamine side chain.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the aminomethyl group. The hydrochloride form will influence the chemical shift of the protons adjacent to the nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings (500 MHz, DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.1 - 8.3d~8.5
H-47.9 - 8.1d~8.5
CH₂4.2 - 4.4s-
NH₃⁺8.5 - 9.0br s-
  • Interpretation of the Predicted ¹H NMR Spectrum:

    • Aromatic Region (7.9 - 8.3 ppm): The two protons on the pyridine ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. Their downfield chemical shifts are a result of the deshielding effects of the electronegative nitrogen atom and the halogen substituents. The expected coupling constant of ~8.5 Hz is typical for ortho-coupling in a six-membered aromatic ring.

    • Aliphatic Region (4.2 - 4.4 ppm): The two protons of the methylene group (CH₂) are predicted to appear as a singlet, as there are no adjacent protons to couple with. The proximity to the electron-withdrawing pyridine ring and the protonated amino group results in a downfield shift compared to a typical alkyl amine.

    • Amine Protons (8.5 - 9.0 ppm): The three protons of the ammonium group (NH₃⁺) are expected to be a broad singlet. The chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature. In the hydrochloride salt form, these protons are acidic and exchange with residual water in the solvent, leading to signal broadening.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide direct information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 158
C-3142 - 145
C-4125 - 128
C-5118 - 121
C-6148 - 151
CH₂45 - 48
  • Interpretation of the Predicted ¹³C NMR Spectrum:

    • Aromatic Region (118 - 158 ppm): The five carbon atoms of the pyridine ring are all chemically distinct and are expected to resonate in this region. The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and halogens (C-5 and C-6) will be the most downfield. The specific chemical shifts are influenced by the combined electronic effects of all substituents.

    • Aliphatic Region (45 - 48 ppm): The single carbon of the methylene group (CH₂) is expected to appear in this range, consistent with a carbon atom attached to a nitrogen and an aromatic ring.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing A Weigh ~10-15 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add internal standard (e.g., TMS) if required B->C D Transfer to a 5 mm NMR tube C->D E Lock and shim the spectrometer D->E F Acquire ¹H spectrum (e.g., 16 scans) E->F G Acquire ¹³C spectrum (e.g., 1024 scans) F->G H Perform 2D NMR (COSY, HSQC, HMBC) if further structural confirmation is needed G->H I Apply Fourier transform H->I J Phase and baseline correct the spectra I->J K Calibrate chemical shifts to the solvent or internal standard J->K L Integrate ¹H signals and pick peaks for all spectra K->L

Caption: Experimental workflow for NMR data acquisition and processing.

  • Causality in Experimental Choices:

    • Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is chosen for its excellent solvating power for hydrochloride salts and its ability to allow observation of exchangeable protons like those in the NH₃⁺ group.

    • Spectrometer Frequency (500 MHz): A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguously assigning the closely spaced aromatic signals.

    • 2D NMR: While 1D spectra are often sufficient for initial identification, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide definitive evidence of proton-proton and proton-carbon connectivities, leaving no ambiguity in the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Electrospray ionization (ESI) in positive ion mode is the recommended technique for this compound, as the amine group is readily protonated.

Table 3: Predicted m/z Values for Key Ions in ESI-MS

IonFormulaPredicted Exact Mass (m/z)
[M+H]⁺ (free base)[C₆H₈BrClN₂]⁺220.9636
[M-NH₂]⁺[C₆H₅BrCl]⁺204.9261
  • Interpretation of the Predicted Mass Spectrum:

    • Molecular Ion Peak: The most informative peak will be the protonated molecule of the free base, [M+H]⁺, at an m/z of approximately 220.9636. The isotopic pattern of this peak will be highly characteristic due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a distinctive cluster of peaks that can be used to confirm the elemental composition.

    • Fragmentation: A likely fragmentation pathway involves the loss of the aminomethyl group, leading to the formation of the (5-Bromo-6-chloropyridin-2-yl)methyl cation. Further fragmentation of the pyridine ring may also be observed.

Experimental Protocol for MS Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF MS) cluster_proc Data Analysis A Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water) B Filter the solution through a 0.22 µm syringe filter A->B C Infuse the sample solution into the ESI source B->C D Optimize ionization parameters (e.g., capillary voltage, gas flow) E Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500) F Determine the exact mass of the molecular ion E->F G Compare the experimental isotopic pattern with the theoretical pattern for C₆H₈BrClN₂ F->G H Analyze fragmentation patterns to support the proposed structure G->H

Caption: Workflow for acquiring and analyzing mass spectrometry data.

  • Causality in Experimental Choices:

    • Ionization Technique (ESI): Electrospray ionization is a "soft" ionization technique that is ideal for polar and ionic compounds like amine hydrochlorides, as it typically keeps the molecule intact, allowing for the observation of the molecular ion.

    • Mass Analyzer (TOF): A Time-of-Flight (TOF) mass analyzer is chosen for its high resolution and mass accuracy, which are essential for confirming the elemental composition from the exact mass measurement and for resolving the complex isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Absorption Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H stretch (NH₃⁺)3100 - 2800Broad, Strong
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=N, C=C stretch (pyridine ring)1600 - 1450Medium to Strong
N-H bend (NH₃⁺)1600 - 1500Medium
C-Cl stretch800 - 600Strong
C-Br stretch600 - 500Strong
  • Interpretation of the Predicted IR Spectrum:

    • N-H Stretching: A very broad and strong absorption band is expected in the 3100 - 2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt. This is often the most prominent feature in the spectrum.

    • Pyridine Ring Vibrations: A series of bands between 1600 and 1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the pyridine ring.

    • Halogen-Carbon Stretching: Strong absorptions in the fingerprint region, below 800 cm⁻¹, will be indicative of the C-Cl and C-Br stretching vibrations.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FT-IR) cluster_proc Data Analysis A Ensure the ATR crystal is clean B Place a small amount of the solid sample directly onto the ATR crystal A->B C Apply pressure to ensure good contact between the sample and the crystal B->C D Acquire a background spectrum of the empty ATR setup C->D E Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) F Perform background subtraction E->F G Identify and label the major absorption bands F->G H Correlate the observed bands with the functional groups in the molecule G->H

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

  • Causality in Experimental Choices:

    • Sampling Technique (ATR): Attenuated Total Reflectance (ATR) is a modern, rapid, and convenient method for acquiring IR spectra of solid samples with minimal sample preparation. It avoids the need for preparing KBr pellets.

    • Background Correction: Acquiring a background spectrum is crucial to subtract the absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring that the resulting spectrum is solely from the sample.

Conclusion

The comprehensive spectroscopic data presented in this guide, while predictive, provide a robust framework for the analytical characterization of this compound. The detailed interpretations of the predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra, combined with the provided experimental protocols, offer a complete and self-validating system for researchers. By following these guidelines, scientists and drug development professionals can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their research and development efforts. It is strongly recommended that experimental data be acquired and compared with the predictions herein to provide ultimate confirmation of the compound's identity.

References

  • At this time, direct and comprehensive spectroscopic data for this compound is not widely available in peer-reviewed literature. The predictions and interpretations in this guide are based on established principles of spectroscopic analysis and data from analogous chemical structures.

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Online chemical databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem provide extensive experimental data for a wide range of related compounds. (e.g., [Link])

    • NMR prediction tools such as those available on NMRDB.org ([Link]) can be used for generating theoretical spectra.

A Comprehensive Technical Guide to (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their unique electronic properties and ability to engage in specific biological interactions make them a privileged scaffold in drug discovery.[2] Among the vast landscape of pyridine derivatives, (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride emerges as a significant building block, offering multiple points for molecular elaboration and the potential for incorporation into novel therapeutic candidates. This guide provides an in-depth analysis of its chemical identity, a plausible synthetic route, and its potential applications in the field of drug development.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific communication and reproducibility. This section delineates the systematic naming and fundamental properties of the title compound.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-(5-Bromo-6-chloropyridin-2-yl)methanaminium chloride . This name is derived through a step-by-step analysis of its structure:

  • Parent Heterocycle: The core is a pyridine ring.

  • Numbering: The nitrogen atom in the pyridine ring is assigned position 1.

  • Substituents on the Ring: A bromine atom is at position 5, and a chlorine atom is at position 6.

  • Side Chain: A methanamine (-CH₂NH₂) group is attached to position 2 of the pyridine ring.

  • Principal Functional Group: The amine group is the principal functional group. Since it is part of a larger molecule, the entire substituted pyridine ring is considered a substituent on the methanamine.

  • Cation Formation: The amine group is protonated, forming a methanaminium cation.

  • Counter-ion: The counter-ion is chloride.

Therefore, the systematic name is constructed by identifying the cationic part and then the anionic part.

Chemical Properties

A summary of the key chemical properties for this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 1799439-04-5[3][4]
Molecular Formula C₆H₇BrCl₂N₂[5]
Molecular Weight 257.94 g/mol [5]
Physical Form Solid[4]

Synthesis and Experimental Protocols

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow A 2-Amino-5-bromo-6-chloropyridine B 5-Bromo-6-chloro-2-cyanopyridine A->B  Sandmeyer Reaction (NaNO₂, CuCN)   C (5-Bromo-6-chloropyridin-2-yl)methanamine B->C  Reduction (e.g., H₂, Pd/C or LiAlH₄)   D This compound C->D  Salt Formation (HCl)  

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 5-Bromo-6-chloro-2-cyanopyridine (Sandmeyer Reaction)

The initial step involves the conversion of the 2-amino group of the starting material into a cyano group. The Sandmeyer reaction is a classic and effective method for this transformation.[6][7]

Experimental Protocol:

  • Diazotization: To a cooled (0-5 °C) suspension of 2-amino-5-bromo-6-chloropyridine in an aqueous acidic solution (e.g., H₂SO₄ or HCl), a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

  • Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water, which has been pre-heated to 60-70 °C. The reaction is typically exothermic, and nitrogen gas will be evolved.

  • Work-up: After the addition is complete, the reaction mixture is heated for a further period to ensure complete reaction. The mixture is then cooled, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-bromo-6-chloro-2-cyanopyridine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of (5-Bromo-6-chloropyridin-2-yl)methanamine (Reduction of the Cyano Group)

The second step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation, which generally proceeds with high yield and selectivity.[5][8]

Experimental Protocol:

  • Reaction Setup: 5-Bromo-6-chloro-2-cyanopyridine is dissolved in a suitable solvent, such as methanol or ethanol, containing a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon or Raney Nickel). The reaction vessel is then placed in a hydrogenation apparatus.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred vigorously at room temperature until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to give the crude (5-Bromo-6-chloropyridin-2-yl)methanamine.

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Experimental Protocol:

  • Salt Formation: The crude (5-Bromo-6-chloropyridin-2-yl)methanamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₃⁺) protons. The aromatic protons will likely appear as doublets or singlets in the range of 7.0-8.5 ppm. The methylene protons are expected to be a singlet around 4.0-4.5 ppm. The amine protons will be a broad signal that can exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms of the pyridine ring will appear in the aromatic region (110-160 ppm), and the methylene carbon will be in the aliphatic region (around 40-50 ppm).

Applications in Medicinal Chemistry

Substituted pyridines are integral to the development of a wide range of therapeutic agents. The title compound, with its bromo, chloro, and aminomethyl functionalities, serves as a versatile intermediate for creating libraries of compounds for drug discovery.

DrugDiscovery A (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride B Amide Coupling A->B C Suzuki Coupling A->C D Buchwald-Hartwig Amination A->D E Novel Kinase Inhibitors B->E F GPCR Modulators C->F G Enzyme Inhibitors (e.g., LOXL2) D->G H Lead Optimization E->H F->H G->H I Clinical Candidates H->I

Caption: Role of the title compound in a drug discovery workflow.

The reactive sites on the molecule allow for diverse chemical modifications:

  • The Amine Group: The primary amine is a key functional handle for amide bond formation, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR).

  • The Bromo and Chloro Groups: These halogen atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of aryl, heteroaryl, and amino groups.[9]

Recent research has highlighted the potential of substituted (aminomethyl)pyridine derivatives as inhibitors of enzymes like lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases.[10] The structural motif present in the title compound is therefore of significant interest for the development of novel antifibrotic agents and other targeted therapies.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound, the following handling precautions should be observed.[3][4]

  • Hazard Identification: The compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye damage.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, vapor, mist, or gas. Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the full Safety Data Sheet before handling this compound.

References

  • Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their prepar
  • Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their prepar
  • Safety Data Sheet - Combi-Blocks. (CAS Number: 1799439-04-5).
  • Safety Data Sheet - CymitQuimica. (CAS: 1799439-04-5).
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
  • Sandmeyer reaction. Wikipedia.
  • Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
  • The novel reduction of pyridine derivatives with samarium diiodide. ScienceDirect.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.
  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
  • Easy Access to 2-Aminopyridines. GalChimia.
  • Preparation of Cyanopyridines by Direct Cyan
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). HMDB.
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  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
  • 1 H and 13 C NMR spectra data of compound 1 (δ values; 400 MHz and 100...).
  • NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Applic
  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed.
  • Molecules | Section Medicinal Chemistry. MDPI.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe.

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Methodological & Application

Application Note & Synthesis Protocol: (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical and agrochemical research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a mere recitation of steps, this guide elucidates the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. All procedures are presented with the necessary safety precautions and are supported by authoritative references.

Introduction and Significance

(5-Bromo-6-chloropyridin-2-yl)methanamine and its hydrochloride salt are valuable intermediates in the synthesis of a wide range of biologically active molecules. The substituted pyridine core is a common scaffold in medicinal chemistry, and the presence of bromo, chloro, and aminomethyl functionalities offers multiple points for further chemical modification. This allows for the exploration of structure-activity relationships in drug discovery programs. The synthesis of this compound, however, requires careful control of regioselectivity and reaction conditions due to the electronic nature of the pyridine ring and the presence of multiple halogen substituents.

This application note details a robust and reliable synthetic route starting from commercially available 2-amino-5-bromo-6-chloropyridine. The chosen pathway proceeds through a Sandmeyer reaction to install a cyano group, followed by reduction to the desired aminomethyl functionality, and concluding with the formation of the hydrochloride salt.

Overall Synthetic Scheme

The synthesis of this compound is achieved in a three-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Diazotization and Cyanation cluster_1 Step 2: Reduction of Nitrile cluster_2 Step 3: Hydrochloride Salt Formation Start 2-Amino-5-bromo-6-chloropyridine Intermediate1 5-Bromo-6-chloropyridine-2-carbonitrile Start->Intermediate1 1. NaNO2, HBr 2. CuCN, KCN Intermediate2 (5-Bromo-6-chloropyridin-2-yl)methanamine (Free Base) Intermediate1->Intermediate2 NaBH4, CoCl2 FinalProduct This compound Intermediate2->FinalProduct HCl in Dioxane

Application Note: Comprehensive Analytical Characterization of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for the thorough characterization of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals in the drug development sector. We present a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained to provide a deeper understanding of the analytical strategy, ensuring robust and reliable characterization of the compound's identity, purity, and structure.

Introduction

This compound is a substituted pyridine derivative whose structural complexity and reactive potential make it a valuable building block in medicinal chemistry. The presence of two different halogens, a primary amine, and a pyridine ring necessitates a rigorous analytical framework to confirm its chemical identity and ensure its purity prior to use in downstream applications. The hydrochloride salt form, while improving stability and handling, introduces specific considerations for analytical method development, particularly regarding solubility and ionization state.[1][2]

This guide presents an integrated analytical workflow designed to provide a complete characterization profile of the molecule, establishing a benchmark for quality assessment.

Overall Analytical Workflow

A multi-pronged approach is essential for unambiguous characterization. The workflow begins with structural elucidation using spectroscopic methods (NMR and MS) and is complemented by purity determination (HPLC) and identity confirmation (FTIR, Elemental Analysis).

Analytical_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity & Quantification cluster_2 Identity & Compositional Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Report Complete Characterization Report NMR->Report MS Mass Spectrometry (HRMS) MS->Report HPLC RP-HPLC (Purity, Assay) HPLC->Report FTIR FTIR Spectroscopy FTIR->Report EA Elemental Analysis (CHN) EA->Report Start Test Article: (5-Bromo-6-chloropyridin-2-yl)methanamine HCl Start->NMR Structure Confirmation Start->MS Molecular Weight & Formula Start->HPLC Purity Assessment Start->FTIR Functional Groups Start->EA Empirical Formula

Caption: Integrated workflow for the complete characterization of the target compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required to confirm the connectivity of the carbon skeleton and the placement of substituents on the pyridine ring.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the excellent solubility of amine hydrochloride salts and its ability to slow the exchange of N-H protons, allowing them to be observed. The expected chemical shifts are influenced by the electron-withdrawing nature of the chlorine and bromine atoms and the nitrogen heteroatom in the pyridine ring.

Predicted NMR Data
Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale
Pyridine H-3~8.1 - 8.3~141 - 143Deshielded by adjacent nitrogen and bromine.
Pyridine H-4~7.8 - 8.0~122 - 124Influenced by ortho/para relationship to substituents.
Methylene (-CH₂-)~4.2 - 4.4~45 - 48Adjacent to the electron-withdrawing pyridine ring.
Amine (-NH₃⁺)~8.5 - 9.0 (broad)N/ABroad signal due to quadrupolar relaxation and exchange; highly deshielded.
Pyridine C-2N/A~158 - 160Carbon attached to CH₂NH₃⁺ and adjacent to N.
Pyridine C-3N/A~141 - 143Aromatic CH.
Pyridine C-4N/A~122 - 124Aromatic CH.
Pyridine C-5N/A~118 - 120Carbon bearing the bromine atom.
Pyridine C-6N/A~150 - 152Carbon bearing the chlorine atom.

Note: Predictions are based on standard substituent effects on pyridine rings. Actual values may vary.[3][4]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust for signal-to-noise).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher (corresponding to ¹H frequency).

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more (adjust for signal-to-noise).

  • Data Processing & Analysis:

    • Apply Fourier transform with an appropriate window function (e.g., exponential multiplication with line broadening of 0.3 Hz for ¹H).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the DMSO solvent peak (δ ~39.52 ppm).

    • Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

    • Assign the ¹³C peaks based on chemical shifts and comparison with predicted values.

Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. The presence of both chlorine and bromine provides a highly characteristic isotopic pattern that serves as a powerful diagnostic tool.[5][6]

Expertise & Causality: A high-resolution mass spectrometer (HRMS) with a soft ionization source, such as Electrospray Ionization (ESI), is the method of choice. ESI is ideal for analyzing pre-charged ions like the ammonium cation of the hydrochloride salt. The analysis will be performed in positive ion mode to observe the protonated molecule, which corresponds to the free base form [M+H]⁺. The distinct isotopic signature arising from ³⁵Cl/³⁷Cl (approx. 3:1 ratio) and ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) must be observed.[7][8][9]

Expected Isotopic Pattern

The molecular ion cluster for the free base C₆H₆BrClN₂ will exhibit a unique pattern due to the combination of bromine and chlorine isotopes.

Isotope Combination Relative Mass (Da) Expected Relative Abundance (%)
C₆H₆³⁵Cl⁷⁹BrN₂219.95100.0
C₆H₆³⁵Cl⁸¹BrN₂221.9597.3
C₆H₆³⁷Cl⁷⁹BrN₂221.9532.5
C₆H₆³⁷Cl⁸¹BrN₂223.9531.6

Note: The M+2 peak (at ~221.95) will be a composite of two isotopologues and will have a combined abundance of ~129.8% relative to the M peak.

Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps ensure complete protonation.

  • Instrument Parameters (ESI-TOF or Esi-Orbitrap):

    • Ionization Mode: Positive ESI (+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate of 8-12 L/min at 300-350 °C.

    • Nebulizer Pressure: 30-45 psi.

    • Mass Range: 50 - 500 m/z.

    • Data Acquisition: Profile or centroid mode with a resolution >10,000.

  • Data Processing & Analysis:

    • Identify the molecular ion cluster corresponding to [M+H]⁺.

    • Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one Br and one Cl atom.

    • Determine the accurate mass of the monoisotopic peak and use it to calculate the elemental formula. The measured mass should be within 5 ppm of the theoretical mass (Theoretical [M+H]⁺ for C₆H₇⁷⁹Br³⁵ClN₂⁺: 220.9636).

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and identifying any related substances or impurities.[10] A stability-indicating method should be developed to separate the main component from potential degradation products.[11]

Expertise & Causality: A reversed-phase method using a C18 column is a robust starting point for a molecule of this polarity. A buffered mobile phase is crucial to control the ionization of the primary amine, ensuring consistent retention and sharp, symmetrical peak shapes. A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted and resolved from the main peak. UV detection is suitable due to the chromophoric pyridine ring.

Protocol: RP-HPLC Purity Method
  • Sample and Standard Preparation:

    • Diluent: 50:50 acetonitrile:water.

    • Sample Solution: Accurately weigh and dissolve the sample in diluent to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (determine optimal wavelength by UV scan).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Processing & Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, and precision.[12]

Confirmatory Identity Testing

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the presence of key functional groups, serving as a molecular fingerprint.

Expertise & Causality: For a solid sample, Attenuated Total Reflectance (ATR) is a rapid and convenient sampling technique. The spectrum should show characteristic absorptions for the aromatic ring, the C-halogen bonds, and importantly, the N-H stretches and bends of the primary ammonium (-NH₃⁺) group, which differ from a free amine (-NH₂).[13][14]

  • Protocol:

    • Acquire a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal and apply pressure.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans.

    • Identify characteristic peaks.

  • Expected Characteristic Peaks:

    • 3200-2800 cm⁻¹ (broad): N-H stretching vibrations of the ammonium salt.

    • ~1600 cm⁻¹, ~1550 cm⁻¹: C=C and C=N stretching of the pyridine ring.

    • ~1500 cm⁻¹: N-H bending vibrations (asymmetric).

    • Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations (fingerprint region).

Elemental Analysis

Elemental analysis provides quantitative confirmation of the mass percentages of carbon, hydrogen, and nitrogen, validating the empirical formula of the hydrochloride salt.

Expertise & Causality: This technique combusts the sample to convert the elements into simple gases (CO₂, H₂O, N₂), which are then quantified. The results are a direct measure of the compound's composition and are crucial for confirming the correct salt stoichiometry.

  • Protocol:

    • Submit ~2-3 mg of a homogenous, dry sample to a calibrated CHN analyzer.

    • Perform the analysis in triplicate to ensure precision.

    • Compare the experimental percentages with the theoretical values.

  • Theoretical vs. Expected Results (for C₆H₇BrClN₃Cl):

    Element Theoretical Mass % Acceptance Criteria
    Carbon (C) 27.93% ± 0.4%
    Hydrogen (H) 2.74% ± 0.3%

    | Nitrogen (N) | 10.86% | ± 0.4% |

Conclusion

The analytical strategy outlined in this document provides a robust and comprehensive framework for the characterization of this compound. By integrating data from NMR, HRMS, HPLC, FTIR, and Elemental Analysis, scientists can confidently establish the structure, identity, purity, and composition of this important chemical entity. Adherence to these protocols will ensure high-quality material suitable for use in regulated research and development environments.

References

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Jaskowska, J., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]

  • Kanchiraju, P. et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. Retrieved from [Link]

  • MSU Chemistry Department. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Patel, C. R., & Patel, A. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. Atmiya University. Retrieved from [Link]

  • Popov, V. G., et al. (1981). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Retrieved from [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]

  • Varma, D. N. et al. (2023). DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING. ResearchGate. Retrieved from [Link]

  • Reddit. (2022). What are amine hydrochlorides?. Retrieved from [Link]

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large-scale synthesis of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Abstract

This compound is a pivotal building block in the development of novel pharmaceuticals and agrochemicals. Its synthesis on a laboratory scale is well-documented; however, transitioning to large-scale production presents significant challenges related to safety, efficiency, and scalability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable synthesis of this compound. The primary focus is on a catalytic hydrogenation pathway, selected for its enhanced safety profile and environmental considerations over traditional metal hydride reductions. This document outlines the strategic approach, detailed experimental protocols, critical safety procedures, and key considerations for process optimization and scale-up.

Introduction and Strategic Overview

The 2-(aminomethyl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of bioactive molecules. The specific halogenation pattern of (5-Bromo-6-chloropyridin-2-yl)methanamine offers multiple points for further chemical modification, making it a valuable intermediate. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics.

The synthetic strategy detailed herein focuses on the reduction of the corresponding nitrile, 5-Bromo-6-chloropicolinonitrile. While several methods exist for nitrile reduction, catalytic hydrogenation is the most attractive for large-scale synthesis due to its high atom economy and avoidance of stoichiometric, hazardous reagents like lithium aluminum hydride (LAH).[1]

The overall transformation is a two-stage process:

  • Reduction of the Nitrile: Catalytic hydrogenation of 5-Bromo-6-chloropicolinonitrile to the free amine, (5-Bromo-6-chloropyridin-2-yl)methanamine.

  • Salt Formation: Conversion of the resulting amine to its stable hydrochloride salt.

G cluster_0 Stage 1: Nitrile Reduction cluster_1 Stage 2: Salt Formation A 5-Bromo-6-chloropicolinonitrile B (5-Bromo-6-chloropyridin-2-yl)methanamine A->B Catalytic Hydrogenation D (5-Bromo-6-chloropyridin-2-yl)methanamine C Catalyst (e.g., Pd/C) H₂ Gas, Solvent C->A E This compound D->E Acidification & Precipitation F HCl in Solvent (e.g., Isopropanol) F->D

Figure 1: Overall synthetic workflow from the nitrile precursor to the final hydrochloride salt.

Experimental Protocols

Protocol 1: Large-Scale Catalytic Hydrogenation of 5-Bromo-6-chloropicolinonitrile

Rationale: This protocol employs a heterogeneous palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is highly efficient for the selective reduction of nitriles to primary amines.[2] The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be easily removed by filtration. This approach avoids the significant safety hazards and problematic aqueous workups associated with powerful reducing agents like LiAlH₄.[3]

Materials and Equipment:

Reagent/Material Molar Mass ( g/mol ) Molar Eq. Quantity Notes
5-Bromo-6-chloropicolinonitrile 218.46 1.0 500 g Starting material
Palladium on Carbon (10% Pd, wet) - 0.01 25 g Catalyst, should be handled wet to avoid pyrophoricity
Methanol (MeOH) 32.04 - 5 L Reaction Solvent
Hydrogen (H₂) 2.02 Excess 50-100 psi Reducing Agent
Celite® - - 50 g Filtration Aid

| High-Pressure Autoclave/Hydrogenator | - | - | 10 L | Reaction Vessel |

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the 10 L high-pressure autoclave is clean, dry, and equipped with a mechanical stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves.

  • Charging the Reactor:

    • Under a nitrogen atmosphere, carefully charge the reactor with 5-Bromo-6-chloropicolinonitrile (500 g).

    • Add methanol (5 L).

    • In a separate beaker, create a slurry of the 10% Pd/C catalyst (25 g) in a small amount of methanol (~200 mL). Carefully transfer this slurry to the reactor. Causality Note: Preparing a slurry prevents the dry, potentially pyrophoric catalyst from becoming airborne.

  • Inerting the System: Seal the reactor. Purge the vessel three times with nitrogen (pressurize to ~20 psi, then vent) to remove all oxygen.

  • Hydrogenation:

    • After the final nitrogen purge, pressurize the reactor with hydrogen gas to 50-100 psi.

    • Begin stirring at a rate sufficient to keep the catalyst suspended (~300-500 RPM).

    • Heat the reaction mixture to 40-50°C. An exothermic reaction may be observed; use cooling coils to maintain the target temperature.

    • Monitor the reaction by observing the drop in hydrogen pressure (indicating consumption). The reaction is typically complete within 4-8 hours.

  • Reaction Monitoring: (Optional but recommended) After 4 hours, cool the reactor, vent the hydrogen, and purge with nitrogen. A small sample can be withdrawn to check for the disappearance of the starting material by HPLC or TLC.

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the system three times with nitrogen.

    • Prepare a pad of Celite® in a large Buchner funnel.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 250 mL). Safety Note: The filtered catalyst cake should not be allowed to dry completely in the air as it can ignite. It should be kept wet and disposed of according to institutional safety guidelines.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (5-Bromo-6-chloropyridin-2-yl)methanamine as an oil or semi-solid.

Protocol 2: Hydrochloride Salt Formation and Purification

Rationale: Converting the free amine to its hydrochloride salt facilitates purification by crystallization and provides a stable, solid product that is easier to handle and store than the often-oily free base.

Materials and Equipment:

Reagent/Material Molar Mass ( g/mol ) Quantity Notes
Crude Amine (from Protocol 1) 221.92 ~509 g Input Material
Isopropanol (IPA) 60.10 4 L Crystallization Solvent
Hydrochloric Acid (2M in IPA) 36.46 ~2.5 L Acidifying Agent
Diethyl Ether or MTBE - 2 L Anti-solvent/Washing

| Filtration Apparatus | - | - | Standard lab equipment |

Step-by-Step Methodology:

  • Dissolution: Transfer the crude amine to a suitable reaction vessel and dissolve it in isopropanol (4 L). Gentle warming may be required.

  • Acidification: Cool the solution in an ice bath to 0-5°C. Slowly add the 2M solution of hydrochloric acid in isopropanol. Monitor the pH of the solution to ensure it becomes acidic (pH 1-2).

  • Crystallization: The hydrochloride salt will begin to precipitate as a white solid. Continue stirring the slurry at 0-5°C for at least 1-2 hours to ensure complete crystallization.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold isopropanol (2 x 250 mL) followed by diethyl ether or MTBE (2 x 500 mL) to remove residual impurities and facilitate drying.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield is typically 80-90% over the two steps.

Safety and Hazard Management

General Precautions: All operations should be conducted in a well-ventilated fume hood or an appropriate contained environment. Standard personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn.[4][5] An emergency shower and eyewash station should be readily accessible.[4][5]

Specific Chemical Hazards:

  • Catalytic Hydrogenation:

    • Hydrogen Gas: Extremely flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded to prevent static discharge, and eliminate all ignition sources.[1][6]

    • Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite spontaneously upon exposure to air. Always handle the catalyst in a wet state.[1] Spent catalyst must be quenched carefully and disposed of as hazardous waste.

  • Solvents: Methanol and isopropanol are flammable liquids. Diethyl ether is extremely flammable and can form explosive peroxides.

  • Reagents and Products: Halogenated pyridines can be toxic and should be handled with care. Avoid inhalation of dust or vapors and prevent skin contact.

G cluster_safety Key Safety Considerations cluster_mitigation Mitigation & PPE A Hydrogenation Hazards B Flammable Gas (H₂) A->B C Pyrophoric Catalyst (Dry Pd/C) A->C G Inert Atmosphere (Nitrogen Purge) B->G Mitigate with H Grounding of Equipment B->H Mitigate with I Handle Catalyst Wet C->I Mitigate with L Proper Waste Disposal C->L Mitigate with D Chemical Hazards E Flammable Solvents (MeOH, IPA, Ether) D->E F Toxic Reagents/ Products D->F J Fume Hood Use E->J Mitigate with K Appropriate PPE F->K Mitigate with

Figure 2: Logical relationship between hazards and mitigation strategies.

Scale-Up and Optimization Insights

  • Heat Management: The hydrogenation reaction is exothermic. On a large scale, efficient heat removal is critical to prevent a runaway reaction. The reactor must have an adequate cooling system, and the initial heating should be carefully controlled.

  • Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen gas, the substrate, and the catalyst, resulting in slow or incomplete reactions. The stirrer design and speed must be optimized for the specific reactor geometry to ensure the catalyst remains well-suspended.

  • Catalyst Loading: While 1 mol% is a good starting point, the catalyst loading can often be reduced to improve process economics without significantly impacting reaction time. This should be evaluated through small-scale optimization experiments.

  • Solvent Selection: Methanol is an effective solvent. However, for industrial applications, other solvents like ethanol or ethyl acetate might be considered based on cost, safety, and downstream processing requirements.

  • Purification: The final crystallization step is crucial for achieving high purity. Key parameters to optimize include the choice of solvent/anti-solvent system, the cooling rate, and the final crystallization temperature, all of which affect crystal size and impurity profiles.

Conclusion

The protocol described provides a reliable, safe, and scalable method for the synthesis of this compound. By prioritizing catalytic hydrogenation over more hazardous reduction methods, this process is well-suited for large-scale production in both academic and industrial settings. Careful attention to the safety protocols and scale-up considerations outlined is essential for the successful and safe execution of this synthesis.

References

  • Western Carolina University. Standard Operating Procedure for the use of Sodium borohydride. Available from: [Link]

  • ESPI Metals. Sodium Borohydride - Safety Data Sheet. Available from: [Link]

  • Wikipedia. Lithium aluminium hydride. Available from: [Link]

  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. Available from: [Link]

  • Ohio State University Chemistry Department. Sodium Borohydride SOP. Available from: [Link]

  • Bloom Tech. How to handle lithium aluminum hydride?. Available from: [Link]

  • ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Available from: [Link]

  • Scientific Update. Reagent of the month: Lithium Aluminium hydride. Available from: [Link]

  • Journal of the American Chemical Society. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Available from: [Link]

  • National Institutes of Health. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Available from: [Link]

  • Royal Society of Chemistry. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Available from: [Link]

  • Royal Society of Chemistry. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Available from: [Link]

  • WordPress. Nitrile Reduction. Available from: [Link]

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Available from: [Link]

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Application Note & Protocols: Synthesis of Novel Secondary Amines via Reaction of (5-Bromo-6-chloropyridin-2-yl)methanamine with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the reaction of (5-bromo-6-chloropyridin-2-yl)methanamine hydrochloride with various aldehydes. The primary focus is on the reductive amination protocol, a robust and versatile method for synthesizing N-substituted secondary amines. These products are valuable scaffolds in medicinal chemistry, offering multiple points for diversification. This guide explains the underlying reaction mechanism, provides detailed step-by-step experimental protocols, presents illustrative data, and offers expert insights into troubleshooting and optimization.

Introduction: A Versatile Scaffold for Drug Discovery

The (5-bromo-6-chloropyridin-2-yl)methanamine moiety is a highly valuable building block in modern drug discovery. Its di-halogenated pyridine ring serves as a versatile platform for late-stage functionalization through various cross-coupling reactions, while the primary aminomethyl group provides a key handle for constructing diverse molecular libraries. One of the most fundamental and powerful transformations involving this primary amine is its reaction with aldehydes to form secondary amines.

This reaction, typically performed as a one-pot reductive amination, is a cornerstone of medicinal chemistry for its high efficiency and broad substrate scope.[1][2] The resulting N-substituted products are prevalent in a wide range of biologically active compounds and approved pharmaceuticals.[3] This guide offers a detailed exploration of this critical reaction, providing researchers with the mechanistic understanding and practical protocols necessary to leverage this chemistry in their discovery programs.

Reaction Principle: The Mechanism of Reductive Amination

Reductive amination is a two-stage process that occurs in a single pot, converting a primary amine and an aldehyde into a secondary amine.[4] Understanding the mechanism is crucial for selecting the appropriate reagents and conditions.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, or imine. Under the slightly acidic conditions often present or added, the imine nitrogen is protonated to form a highly electrophilic iminium ion. The hydrochloride salt of the starting amine must first be neutralized in situ with a non-nucleophilic base (e.g., triethylamine, DIPEA) to free the amine for this initial step.

  • Hydride Reduction: A reducing agent, introduced into the mixture, selectively reduces the iminium ion. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium intermediate.[4] Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its excellent selectivity for the iminium ion over the carbonyl group. Other reagents like sodium cyanoborohydride or various borane complexes can also be used, though they may have different reactivity profiles and safety considerations.[4]

Caption: Mechanism of the one-pot reductive amination reaction.

Experimental Protocols

General Protocol for Reductive Amination

This protocol describes a general method adaptable to a wide range of aldehydes. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Aldehyde of interest (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution & Neutralization: Add anhydrous DCM (approx. 0.1 M concentration) and stir to form a suspension. Add Et₃N or DIPEA (1.1 eq) and stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear solution as the free amine is generated.

  • Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution and allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: Mild effervescence may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired secondary amine.

G start Start step1 1. Dissolve amine HCl salt in anhydrous DCM start->step1 step2 2. Add base (e.g., Et₃N) Stir 15 min to form free amine step1->step2 step3 3. Add aldehyde (1.1 eq) Stir 30-60 min for imine formation step2->step3 step4 4. Add NaBH(OAc)₃ (1.5 eq) portion-wise step3->step4 step5 5. Monitor reaction by TLC/LC-MS (4-24 h at RT) step4->step5 step6 6. Quench with sat. NaHCO₃ step5->step6 step7 7. Extract with DCM step6->step7 step8 8. Dry organic layer (Na₂SO₄) & Concentrate step7->step8 step9 9. Purify via Column Chromatography step8->step9 end Final Product step9->end

Caption: Standard experimental workflow for reductive amination.

Illustrative Reaction Data

The following table provides representative examples for the reductive amination of (5-Bromo-6-chloropyridin-2-yl)methanamine with various aldehydes. Conditions are based on the general protocol and may require optimization. Yields are illustrative.

Aldehyde SubstrateReagent EquivalentsSolventTime (h)Illustrative Yield (%)
Benzaldehyde1.1DCM685-95%
4-Methoxybenzaldehyde1.1DCM590-98%
Isobutyraldehyde1.2DCE1275-85%
Furan-2-carbaldehyde1.1DCM880-90%
Cyclohexanecarboxaldehyde1.2DCE1670-80%

Scientific Insights & Troubleshooting

  • Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over more powerful reducing agents like sodium borohydride (NaBH₄) because NaBH₄ can readily reduce the aldehyde starting material to its corresponding alcohol, leading to unwanted side products and lower yields.[5][6] The steric bulk and attenuated reactivity of NaBH(OAc)₃ make it highly selective for the protonated iminium intermediate.[4]

  • Solvent Considerations: While DCM is effective for many reactions, for less reactive or sterically hindered aldehydes, a higher boiling point solvent like 1,2-dichloroethane (DCE) can be used to gently heat the reaction (e.g., to 40-50 °C) and increase the rate of imine formation.

  • Incomplete Conversion: If the reaction stalls, it is often due to inefficient imine formation. The addition of a dehydrating agent, such as powdered molecular sieves (4 Å), can be beneficial. Alternatively, a small amount of acetic acid can be added to catalyze imine formation, but care must be taken as excess acid can neutralize the amine.

  • Alternative: Pictet-Spengler Type Reactions: While the starting amine is not a traditional substrate for the classic Pictet-Spengler reaction, which requires a β-arylethylamine to form a six-membered ring[7][8][9], related intramolecular cyclizations could be designed. If an aldehyde substrate with an appropriately positioned nucleophile is used, novel heterocyclic systems could potentially be accessed through an initial reductive amination followed by a subsequent cyclization step. This represents an advanced application of the core chemistry described herein.[10]

References

  • NROChemistry. Pictet-Spengler Reaction . Available from: [Link]

  • Name-Reaction.com. Pictet-Spengler reaction . Available from: [Link]

  • Setamdideh, D., & Sepehraddin, F. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin . J. Mex. Chem. Soc. Available from: [Link]

  • Pasha, M. A., & Madhuri, C. (2021). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent . Journal of the Indian Chemical Society. Available from: [Link]

  • Sabia, F., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits . Molecules. Available from: [Link]

  • Sarris, M. (2016). Chemical Reaction Kinetics of the Pictet-Spengler Reaction . Digital Commons@DePaul. Available from: [Link]

  • Gunn, M. D., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent . BYU ScholarsArchive. Available from: [Link]

  • Gonzalez-Bobes, F. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions . ACS Medicinal Chemistry Letters. Available from: [Link]

  • Bonza, M. C., & Nieto, S. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and β-carbolines . ARKIVOC. Available from: [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites . MDPI. Available from: [Link]

  • Acros Pharmatech. This compound . Available from: [Link]

  • Ouchi, A., et al. (2001). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex . Chemical Communications. Available from: [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . Molecules. Available from: [Link]

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Application Notes and Protocols for (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utility of a Dihalogenated Pyridine Intermediate

(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. Its dihalogenated pyridine core, coupled with a reactive primary aminomethyl group, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. The differential reactivity of the bromo and chloro substituents allows for selective, stepwise functionalization, a crucial attribute for the efficient synthesis of sophisticated drug candidates. This intermediate is particularly relevant in the synthesis of kinase inhibitors, where precise control over substituent placement is paramount for achieving desired potency and selectivity. This document provides a comprehensive guide to the application of this intermediate, focusing on its role in the synthesis of a key precursor to Adavosertib (MK-1775), a potent and selective inhibitor of the WEE1 kinase.[1][2]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures is essential before utilizing this intermediate in any synthetic protocol.

PropertyValueSource
CAS Number 1799439-04-5ChemicalBook
Molecular Formula C₆H₇BrCl₂N₂Seedion
Molecular Weight 257.94 g/mol Seedion
Appearance Yellow solidCymitQuimica
Purity Typically ≥95%Various Suppliers
Storage Store at room temperature in a dry, well-ventilated place.Seedion

Safety and Handling:

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Application in the Synthesis of a WEE1 Kinase Inhibitor Precursor

The primary application of this compound is as a starting material for the synthesis of complex heterocyclic compounds, most notably in the development of kinase inhibitors for oncology.[1][2] Adavosertib (MK-1775) is a selective inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[3][4] The chemical structure of Adavosertib features a 1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl) moiety attached to a pyrazolopyrimidinone core.[5]

The strategic value of this compound lies in its potential to be elaborated into the required substituted pyridine fragment of Adavosertib. The following sections outline a detailed, multi-step protocol for the synthesis of a key intermediate for Adavosertib, starting from the title compound.

Overall Synthetic Strategy

The proposed synthetic pathway leverages the unique reactivity of the starting material to construct the Adavosertib pyridine fragment. The workflow involves the protection of the aminomethyl group, followed by a selective Suzuki coupling at the more reactive 5-bromo position to introduce a precursor to the 2-hydroxypropan-2-yl group. Subsequent modifications and deprotection yield the desired pyridine intermediate, ready for coupling with the pyrazolopyrimidinone core.

G A (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride B Boc-Protected Intermediate A->B Boc Anhydride, Et3N C Suzuki Coupling Product B->C Isopropenylboronic acid pinacol ester, Pd Catalyst, Base D Grignard Addition Product C->D Grignard Reagent (e.g., MeMgBr) E Final Pyridine Intermediate (Boc-Deprotected) D->E Acidic Deprotection (e.g., HCl)

Caption: Proposed synthetic workflow for the elaboration of the pyridine intermediate.

Detailed Experimental Protocols

Protocol 1: Boc-Protection of (5-Bromo-6-chloropyridin-2-yl)methanamine

Rationale: Protection of the primary amine is crucial to prevent side reactions in the subsequent cross-coupling step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the Suzuki reaction and its facile removal under acidic conditions.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine to the suspension and stir for 15 minutes to neutralize the hydrochloride salt.

  • Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate as a solid.

Protocol 2: Suzuki Cross-Coupling for Installation of the Isopropenyl Group

Rationale: The Suzuki cross-coupling reaction is a powerful C-C bond-forming reaction that is well-suited for creating the carbon skeleton of the desired side chain. The 5-bromo position of the pyridine ring is generally more reactive towards palladium-catalyzed cross-coupling than the 6-chloro position, allowing for selective functionalization.

Materials:

  • Boc-protected (5-Bromo-6-chloropyridin-2-yl)methanamine (1.0 equiv)

  • Isopropenylboronic acid pinacol ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add the Boc-protected intermediate, isopropenylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add the degassed dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the Suzuki coupling product.

G Reactants Boc-Protected Intermediate + Isopropenylboronic acid pinacol ester Catalyst Pd(dppf)Cl2 / K2CO3 Solvent Dioxane/Water, 90 °C Product Suzuki Coupling Product Solvent->Product Reaction Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

Protocol 3: Conversion to the Tertiary Alcohol and Boc-Deprotection

Rationale: The isopropenyl group introduced in the previous step is a convenient precursor to the desired 2-hydroxypropan-2-yl moiety. This transformation can be achieved via a Grignard reaction. The final step involves the removal of the Boc protecting group to liberate the primary amine, yielding the target pyridine intermediate for the final coupling to the Adavosertib core.

Materials:

  • Suzuki coupling product (1.0 equiv)

  • Methylmagnesium bromide (MeMgBr) (3.0 M solution in diethyl ether) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure - Grignard Reaction:

  • Dissolve the Suzuki coupling product in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add the methylmagnesium bromide solution dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be used in the next step without further purification.

Procedure - Boc Deprotection:

  • Dissolve the crude tertiary alcohol from the previous step in a minimal amount of DCM or ethyl acetate.

  • Add 4 M HCl in 1,4-dioxane and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, a precipitate will likely form. If not, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether, and collect the solid by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield the final pyridine intermediate as a hydrochloride salt.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this document demonstrate a viable synthetic route to a key precursor for the WEE1 kinase inhibitor, Adavosertib. The strategic use of protecting groups and selective cross-coupling reactions highlights the utility of this dihalogenated pyridine building block. Further applications of this intermediate can be envisioned in the synthesis of other kinase inhibitors or compounds where a substituted pyridine moiety is desired. The orthogonal reactivity of the halogen atoms opens up possibilities for diverse derivatization, making it a powerful tool in the arsenal of the medicinal chemist.

References

  • Blair, M., Chalchooghi, M. M., Cox, R. J., & Gerogiorgis, D. I. (2025). Reaction kinetics for the synthesis of an anti-cancer drug (adavosertib) precursor. Reaction Chemistry & Engineering, 10, 2356-2372. [Link]

  • Chen, G., Zhang, B., Xu, H., Sun, Y., Shi, Y., Luo, Y., & Jia, H. (2017). Suppression of Sirt1 sensitizes lung cancer cells to WEE1 inhibitor MK-1775-induced DNA damage and apoptosis. Oncogene, 36(50), 6863–6872. [Link]

  • Seedion. This compound. [Link]

  • PubChem. MK 1775. [Link]

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Application Note: Versatile Synthetic Routes to Novel Heterocyclic Compounds Utilizing 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with their unique structural motifs enabling precise interactions with biological targets. Among the vast array of building blocks used to construct these vital scaffolds, 2-aminopyridine stands out for its versatility and synthetic utility.[1][2][3] Its structure, featuring a nucleophilic exocyclic amine and a basic endocyclic pyridine nitrogen, allows for a diverse range of chemical transformations. This application note provides an in-depth technical guide to several powerful synthetic strategies that leverage 2-aminopyridine to create novel and medicinally relevant heterocyclic compounds, including imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines.[4][5][6][7]

Section 1: Synthesis of Fused Bicyclic Heterocycles: Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, appearing in numerous marketed drugs and clinical candidates.[6] The most common and direct route to this core involves the condensation of 2-aminopyridine with α-halocarbonyl compounds, a reaction first described by Tschitschibabin.[6]

1.1: Mechanism and Causality in the Tschitschibabin Reaction

The reaction proceeds via a two-step sequence:

  • N-Alkylation: The more nucleophilic endocyclic pyridine nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound (e.g., α-bromoacetophenone). This initial step forms an N-phenacylpyridinium salt intermediate. The choice of the endocyclic nitrogen as the initial point of attack is driven by its higher basicity and accessibility compared to the exocyclic amino group, which is partially deactivated by resonance with the pyridine ring.

  • Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the newly introduced side chain. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.[8][9] This cyclization is often facilitated by a base or simply by heating.

The elegance of this reaction lies in its efficiency and atom economy, directly fusing a five-membered imidazole ring onto the pyridine core. Modern variations of this synthesis have explored catalyst-free conditions, microwave irradiation, and the use of alternative coupling partners like nitroolefins to broaden the scope and improve the environmental footprint of the synthesis.[4][6]

Section 2: Multicomponent Reactions (MCRs) for Rapid Library Synthesis

Multicomponent reactions are powerful tools in drug discovery, allowing for the construction of complex molecules from three or more starting materials in a single pot. This high-throughput approach is ideal for generating chemical libraries for screening. 2-Aminopyridine is an excellent substrate for several MCRs, most notably the Groebke–Blackburn–Bienaymé reaction (GBBR).

2.1: The Groebke–Blackburn–Bienaymé Reaction (GBBR)

The GBBR is a three-component reaction between 2-aminopyridine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines.[8][10] This reaction is exceptionally valuable as it introduces three points of diversity into the final molecule in a single, efficient step.[8]

Mechanism and Experimental Choices: The reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., Sc(OTf)₃, NH₄Cl).[8][10] The acid activates the aldehyde towards nucleophilic attack by the 2-aminopyridine, forming an imine intermediate. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization to yield the final product.[11] The choice of solvent can influence reaction rates, with polar solvents like methanol or even water being effective.[10] The use of ultrasound irradiation has also been shown to accelerate the reaction.[10]

Section 3: Synthesis of Fused Pyrimidines: The Biginelli-type Reaction

While the classical Biginelli reaction involves urea, an aldehyde, and a β-dicarbonyl compound to form dihydropyrimidones, 2-aminopyridine can participate in analogous cyclocondensation reactions to build the pyrido[1,2-a]pyrimidine core.[7][12] This scaffold is found in compounds with a range of biological activities, including nitric oxide synthase inhibition and functions as ERRα agonists.[13][14]

3.1: Cyclocondensation with β-Dicarbonyl Compounds

A common strategy involves the reaction of 2-aminopyridine with a β-keto ester (like ethyl acetoacetate) and an aldehyde. This three-component reaction, often promoted by microwave irradiation, provides a rapid and efficient entry into functionalized 2-aminodihydropyrimidines and related structures.[15][16][17]

Causality Behind Experimental Design: The reaction likely proceeds through the formation of an acyliminium ion intermediate from the aldehyde and the β-keto ester. 2-Aminopyridine then acts as the nitrogen-containing component, attacking the intermediate, leading to cyclization and the formation of the dihydropyrimidine ring. Microwave heating is often employed to significantly reduce reaction times compared to conventional heating methods, making it a preferred technique for library synthesis.[15][17] The choice of ethanol as a solvent is common as it is a polar, protic solvent that can facilitate the necessary proton transfers in the mechanism and is relatively environmentally benign.[15]

Experimental Protocols

Protocol 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine (Tschitschibabin Reaction)
  • Materials: 2-Aminopyridine, 2-bromoacetophenone, Sodium bicarbonate (NaHCO₃), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.05 eq) in ethanol.

    • Add sodium bicarbonate (2.0 eq) to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and pour it into cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.

  • Self-Validation: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values.

Protocol 2: Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine (GBBR)
  • Materials: 2-Aminopyridine, Furfural, Cyclohexyl isocyanide, Scandium(III) triflate (Sc(OTf)₃), Methanol.

  • Procedure:

    • To a vial, add 2-aminopyridine (1.0 eq), furfural (1.1 eq), and Sc(OTf)₃ (10 mol%) in methanol.

    • Stir the mixture at room temperature for 10 minutes.

    • Add cyclohexyl isocyanide (1.0 eq) dropwise to the mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.[10]

  • Self-Validation: Characterize the purified compound using HRMS (ESI-TOF) and NMR spectroscopy to confirm the structure and mass, as demonstrated in related literature.[10]

Data Presentation

Table 1: Comparison of Synthetic Routes

Reaction Name Heterocyclic Core Key Reagents Typical Conditions Advantages
Tschitschibabin Imidazo[1,2-a]pyridine 2-Aminopyridine, α-haloketone Reflux in Ethanol, Base High yields, direct, well-established
GBBR 3-Aminoimidazo[1,2-a]pyridine 2-Aminopyridine, Aldehyde, Isocyanide Lewis/Brønsted Acid, RT High diversity, one-pot, library friendly

| Biginelli-type | Pyrido[1,2-a]pyrimidine | 2-Aminopyridine, β-keto ester, Aldehyde | Microwave, Ethanol | Rapid synthesis, access to different core |

Visualization of Key Workflows

G cluster_0 General Synthetic Workflow cluster_1 Route A: Fused Bicyclics cluster_2 Route B: MCR for Libraries cluster_3 Route C: Fused Pyrimidines start 2-Aminopyridine (Starting Material) reagentA + α-Haloketone start->reagentA reagentB1 + Aldehyde start->reagentB1 reagentC1 + β-Keto Ester start->reagentC1 procA Tschitschibabin Reaction reagentA->procA prodA Imidazo[1,2-a]pyridines procA->prodA procB Groebke–Blackburn–Bienaymé Reaction (GBBR) reagentB1->procB reagentB2 + Isocyanide reagentB2->procB prodB 3-Aminoimidazo[1,2-a]pyridines procC Biginelli-type Reaction reagentC1->procC reagentC2 + Aldehyde reagentC2->procC prodC Pyrido[1,2-a]pyrimidines G cluster_0 GBBR Mechanism amine 2-Aminopyridine imine Imine Intermediate amine->imine Condensation aldehyde Aldehyde (R'-CHO) aldehyde->imine acid Acid Catalyst (H⁺) acid->aldehyde Activation nitrilium Nitrilium Ion Intermediate imine->nitrilium Nucleophilic Attack isocyanide Isocyanide (R''-NC) isocyanide->nitrilium cyclize Intramolecular Cyclization nitrilium->cyclize product 3-Aminoimidazo[1,2-a]pyridine cyclize->product Tautomerization

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for the Bromination of Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the bromination of chloropyridines. The inherent electronic properties of the pyridine ring, compounded by the presence of a deactivating chloro-substituent, often present unique challenges in achieving desired reactivity and regioselectivity. This document is structured to directly address the specific issues you may encounter during your experiments, offering explanations grounded in chemical principles and providing actionable, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My direct bromination of a chloropyridine is resulting in no reaction or extremely low yield. What is the underlying issue?

The primary reason for the low reactivity of chloropyridines towards electrophilic bromination is the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom withdraws electron density, deactivating the ring towards electrophilic attack. This effect is further intensified by the electron-withdrawing inductive effect of the chlorine atom. Consequently, direct bromination with reagents like molecular bromine (Br₂) often requires harsh conditions, such as high temperatures and the use of oleum (fuming sulfuric acid), and may still result in poor yields.

Troubleshooting Actions:

  • Activation via N-Oxidation: A highly effective strategy is to convert the chloropyridine to its corresponding N-oxide. The N-oxide group is a strong activating group that donates electron density to the pyridine ring, facilitating electrophilic substitution, particularly at the 2- and 4-positions. The N-oxide can be readily removed later in the synthetic sequence.

  • Lewis Acid Catalysis: For less deactivated systems, the use of a Lewis acid catalyst such as FeCl₃ or AlCl₃ can enhance the electrophilicity of the brominating agent. However, the Lewis acid can also complex with the pyridine nitrogen, which may further deactivate the ring. Careful optimization of the Lewis acid and reaction conditions is crucial.

Q2: I am observing a mixture of regioisomers in my bromination reaction. How can I improve the regioselectivity?

Regioselectivity in the bromination of chloropyridines is a delicate balance of electronic and steric effects. The pyridine nitrogen directs electrophilic attack to the 3- and 5-positions, while the chloro-substituent's directing effect depends on its position.

Troubleshooting Actions:

  • Understanding Directing Effects:

    • 2-Chloropyridine: The nitrogen directs to the 3- and 5-positions. The chloro group also directs to the 3- and 5-positions (ortho and para to the chlorine, but meta to the nitrogen is favored). Therefore, bromination of 2-chloropyridine typically yields 2-chloro-3-bromopyridine and/or 2-chloro-5-bromopyridine.

    • 3-Chloropyridine: The nitrogen directs to the 5-position (meta to the nitrogen). The chloro group directs to the 2-, 4-, and 6-positions. The interplay of these effects often leads to a mixture of products.

    • 4-Chloropyridine: The nitrogen directs to the 3- and 5-positions. The chloro group also directs to the 3- and 5-positions. This generally leads to substitution at the 3-position.

  • Leveraging N-Oxides for Regiocontrol: As mentioned, N-oxidation is a powerful tool for controlling regioselectivity. Electrophilic attack on a pyridine N-oxide is strongly directed to the 4-position. If the 4-position is occupied, substitution will occur at the 2-position.

  • Steric Hindrance: Bulky substituents on the pyridine ring can sterically hinder certain positions, favoring substitution at less hindered sites.

Q3: My reaction is sluggish even with an N-oxide. What other factors could be at play?

Even with activation, other experimental parameters can significantly impact the reaction outcome.

Troubleshooting Actions:

  • Choice of Brominating Agent:

    • Br₂/Oleum: A classic but harsh method.

    • N-Bromosuccinimide (NBS): A milder and easier-to-handle alternative to liquid bromine. It is often used in polar aprotic solvents.

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another effective and solid brominating agent.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like dichloromethane (DCM), acetonitrile, or N,N-dimethylformamide (DMF) are commonly used.

  • Temperature Control: While some reactions require elevated temperatures to proceed, excessive heat can lead to decomposition and the formation of byproducts. Careful temperature optimization is key.

Q4: I have successfully brominated my chloropyridine, but I am struggling with the work-up and purification. What are the best practices?

The work-up and purification strategy will depend on the specific properties of your product and the impurities present.

Troubleshooting Actions:

  • Quenching: After the reaction is complete, it's crucial to quench any remaining brominating agent. This is typically done with a reducing agent like a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Extraction: The product is usually extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any acidic byproducts.

  • Purification Techniques:

    • Column Chromatography: This is a versatile method for separating the desired product from isomers and other impurities.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.

    • Vacuum Distillation: For liquid products, vacuum distillation can be used to separate them from non-volatile impurities.

Experimental Protocols

Protocol 1: General Procedure for the Bromination of a Chloropyridine using Br₂ and Oleum

This protocol is for the direct bromination of a deactivated chloropyridine and should be performed with extreme caution in a well-ventilated fume hood.

Materials:

  • Chloropyridine (1.0 equiv)

  • Oleum (20-30% SO₃)

  • Bromine (Br₂) (1.1 equiv)

  • Ice

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add the chloropyridine to the oleum while cooling in an ice bath.

  • Slowly add the bromine dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction to the desired temperature (e.g., 120-150 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the orange color disappears.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with an organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Synthesis and Bromination of a Chloropyridine N-Oxide

Part A: N-Oxidation

Materials:

  • Chloropyridine (1.0 equiv)

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • Dissolve the chloropyridine in glacial acetic acid.

  • Slowly add the hydrogen peroxide solution dropwise while maintaining the temperature at 70-80 °C.

  • Stir the reaction mixture at this temperature for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude chloropyridine N-oxide.

Part B: Bromination of the N-Oxide

Materials:

  • Chloropyridine N-oxide (1.0 equiv)

  • Phosphorus oxybromide (POBr₃) or N-Bromosuccinimide (NBS)

  • Suitable solvent (e.g., Dichloromethane for NBS)

Procedure (using POBr₃):

  • Carefully heat the chloropyridine N-oxide with phosphorus oxybromide.

  • Maintain the reaction at a suitable temperature (e.g., 100-120 °C) for several hours.

  • Cool the reaction mixture and carefully quench it by pouring it onto ice.

  • Neutralize with a base and extract the product.

  • Purify as described in Protocol 1.

Data Presentation

Table 1: Common Brominating Agents and Their Typical Reaction Conditions

Brominating AgentCatalyst/SolventTemperatureNotes
Br₂Oleum120-150 °CHarsh conditions, effective for highly deactivated rings.
NBSAcetonitrile or DCM0 °C to refluxMilder alternative to Br₂, good for moderately activated rings.
DBDMHDichloromethaneRoom TemperatureSolid reagent, easy to handle.
POBr₃Neat100-120 °CUsed for the bromination of N-oxides.

Visualizations

Troubleshooting Workflow for Low Yield in Chloropyridine Bromination

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Rearomatization A Br-Br C Br⁺---Br-FeBr₃ A->C Coordination B Lewis Acid (e.g., FeBr₃) B->C E Sigma Complex (Arenium Ion) C->E D Chloropyridine D->E Attack by π-system G Brominated Chloropyridine E->G Loss of H⁺ F Base F->G

Caption: A simplified representation of the electrophilic aromatic substitution mechanism for the bromination of a chloropyridine.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Larock, R. C. (1999).
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Academic Press.
  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Chen, Y., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948–2951. [Link]

  • McNally, A., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(41), 17654–17661. [Link]

  • Wengryniuk, S. E., et al. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. Organic Letters, 15(4), 792–795. [Link]

common impurities in commercial (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride. This guide is designed to assist you in troubleshooting common issues related to impurities that may be encountered during the synthesis, handling, and analysis of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the integrity of your research and development projects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Identification and Characterization

Question 1: I am observing unexpected peaks in the HPLC analysis of my this compound sample. What are the most likely impurities?

Answer: The most common impurities in commercially available this compound are typically process-related, arising from the synthetic route. The primary method for synthesizing this compound is the catalytic hydrogenation of 5-Bromo-6-chloro-2-cyanopyridine. Therefore, impurities can be categorized into three main groups:

  • Dehalogenated Byproducts: Catalytic hydrogenation can lead to the unintended removal of the bromo and/or chloro substituents from the pyridine ring.[1][2][3] The ease of hydrogenolysis of halogens often follows the order I > Br > Cl > F. Given the presence of both bromine and chlorine, a mixture of dehalogenated species is possible.

  • Over-alkylation Byproducts: During the reduction of the nitrile, the newly formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amines.[4]

  • Starting Material and Intermediate Residues: Incomplete reaction or inefficient purification can result in the presence of the starting nitrile (5-Bromo-6-chloro-2-cyanopyridine) or intermediates from its synthesis.

The following table summarizes the most probable impurities:

Impurity Name Chemical Structure Source Typical Analytical Signature (relative to main peak)
(6-chloropyridin-2-yl)methanamineC₆H₇ClN₂De-bromination during hydrogenationEarlier eluting peak in reverse-phase HPLC; Molecular ion in MS corresponding to loss of Br and gain of H.
(5-bromopyridin-2-yl)methanamineC₆H₇BrN₂De-chlorination during hydrogenationEarlier eluting peak in reverse-phase HPLC; Molecular ion in MS corresponding to loss of Cl and gain of H.
2-Picolylamine (2-(aminomethyl)pyridine)C₆H₈N₂Complete de-halogenationSignificantly earlier eluting peak in reverse-phase HPLC; Molecular ion in MS corresponding to loss of Br and Cl and gain of 2H.
Bis((5-Bromo-6-chloropyridin-2-yl)methyl)amine (Secondary Amine)C₁₂H₁₀Br₂Cl₂N₄Reaction between product and imine intermediateLater eluting peak in reverse-phase HPLC; Molecular ion in MS approximately double the mass of the product minus NH₃.
5-Bromo-6-chloro-2-cyanopyridineC₆H₂BrClN₂Unreacted starting materialMay have a different UV absorbance profile; Molecular ion in MS corresponding to the nitrile.

Question 2: How can I definitively identify these impurities in my sample?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification:

  • High-Performance Liquid Chromatography (HPLC-UV): A reverse-phase HPLC method is the primary tool for separating these impurities. A C18 column with a gradient elution using a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium formate) will generally provide good separation.[5][6] The relative retention times will be a key indicator, with less polar (dehalogenated) compounds typically eluting earlier.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for confirming the identity of the impurities. By coupling an HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each separated peak, which can be matched to the expected molecular weights of the proposed impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or after derivatization of the amine, GC-MS can be a useful technique for separation and identification.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the bulk material can reveal the presence of significant impurities. For example, the aromatic region of the ¹H NMR spectrum will show different splitting patterns and chemical shifts for the dehalogenated species. If an impurity can be isolated (e.g., by preparative HPLC), NMR is the definitive method for structural elucidation.

Troubleshooting and Mitigation Strategies

Question 3: My batch of this compound has a high level of dehalogenated impurities. How can I prevent this in future syntheses?

Answer: The formation of dehalogenated impurities is a common issue in the catalytic hydrogenation of halogenated aromatic compounds.[2][3] Here are several strategies to minimize this side reaction:

  • Catalyst Selection: The choice of catalyst is crucial. Palladium-based catalysts (e.g., Pd/C) are highly active for hydrogenation but can also be aggressive in promoting dehalogenation. Consider using less active catalysts such as platinum (e.g., PtO₂) or Raney Nickel under carefully controlled conditions. In some cases, specific catalyst poisons or additives can be used to increase selectivity.

  • Reaction Conditions:

    • Hydrogen Pressure: Lowering the hydrogen pressure can sometimes reduce the rate of dehalogenation relative to nitrile reduction.

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor dehalogenation.

    • Solvent and pH: The solvent system can influence catalyst activity and selectivity. The addition of an acid (as the product is an amine hydrochloride) can sometimes suppress dehalogenation by protonating the pyridine nitrogen and altering its interaction with the catalyst surface.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC. Stop the reaction as soon as the starting nitrile is consumed to avoid over-reduction.

Experimental Workflow for Minimizing Dehalogenation:

Caption: Workflow for minimizing dehalogenation during synthesis.

Question 4: I have identified a significant amount of the secondary amine byproduct. What causes its formation and how can I avoid it?

Answer: The formation of secondary amines is a known side reaction in the catalytic hydrogenation of nitriles to primary amines.[4] It occurs when the primary amine product attacks the partially reduced imine intermediate. This is often more prevalent with certain catalysts and under specific reaction conditions.

Mitigation Strategies:

  • Ammonia Addition: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines. Ammonia competes with the primary amine product for reaction with the imine intermediate. The reaction can be run in a solution of ammonia in an alcohol (e.g., methanolic ammonia).

  • Acidic Conditions: Performing the hydrogenation in the presence of a strong acid (to form the hydrochloride salt in situ) can protonate the primary amine as it is formed, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.

  • Catalyst Choice: Some catalysts are known to be more selective for the formation of primary amines. For example, Raney Cobalt or the use of specific promoters with Raney Nickel can improve selectivity.

Reaction Pathway Showing Secondary Amine Formation:

G Nitrile 5-Bromo-6-chloro- 2-cyanopyridine Imine Intermediate Imine Nitrile->Imine + H₂/Catalyst Primary_Amine (5-Bromo-6-chloropyridin-2-yl)methanamine (Desired Product) Imine->Primary_Amine + H₂/Catalyst Secondary_Imine Secondary Imine Imine->Secondary_Imine + Primary Amine Secondary_Amine Bis((5-Bromo-6-chloropyridin-2-yl)methyl)amine (Impurity) Secondary_Imine->Secondary_Amine + H₂/Catalyst

Caption: Formation of secondary amine impurity.

Purification

Question 5: How can I remove these impurities from my final product?

Answer: If impurities are present in your final product, several purification techniques can be employed:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent system is critical and may require some experimentation. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. The impurities should ideally remain in the mother liquor.

  • Column Chromatography: For difficult separations or to remove larger quantities of impurities, column chromatography on silica gel can be effective. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of a basic modifier like triethylamine (if purifying the free base) is a good starting point.

  • Acid-Base Extraction: If you have the free base form of your product, you can dissolve it in an organic solvent and wash with a dilute aqueous acid. The aminomethylpyridines will be protonated and move to the aqueous layer, while non-basic impurities (like the starting nitrile) may remain in the organic layer. The pH of the aqueous layer can then be carefully adjusted to re-precipitate the desired product.

References

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Available from: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available from: [Link]

  • ResearchGate. How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. (2015). Available from: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

  • WordPress. Hydrogenolysis and Selective Reduction (Dehalogenation). Available from: [Link]

  • Nakao, R., Rhee, H., & Uozumi, Y. (2005). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Organic Letters, 7(1), 163-165. Available from: [Link]

  • ATSDR. Analytical Methods for Pyridine. Available from: [Link]

  • AIP Conference Proceedings. An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. (2022). Available from: [Link]

  • Google Patents. One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. Available from: [Link]

  • ResearchGate. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). Available from: [Link]

  • ResearchGate. Proposed pathway of 4-aminopyridine degradation by the enrichment.... Available from: [Link]

  • Wen, J., et al. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Fine Chemical Intermediates, 2016(2), 44-46. Available from: [Link]

  • Google Patents. Process for the preparation of 2-cyanopyridine derivatives.
  • Journal of the American Chemical Society. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024). Available from: [Link]

  • PubMed. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). Available from: [Link]

  • PubMed. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. Available from: [Link]

  • Google Patents. Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • PubMed. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Available from: [Link]

  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available from: [Link]

  • Wikipedia. Hydrazine. Available from: [Link]

  • Organic Syntheses. Procedure for the Synthesis of 4-(Methylthio)-2-phenylquinazoline. Available from: [Link]

  • University of Pretoria. NMR SPECTROSCOPY. Available from: [Link]

  • Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available from: [Link]

  • PubChem. (5-bromo-3-chloropyridin-2-yl)methanamine. Available from: [Link]

  • MDPI. Synthesis of 2-Cyanopyrimidines. Available from: [Link]

  • Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety. Available from: [Link]

Sources

Technical Support Center: Handling and Storage of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling and storage of halogenated pyridines. Adherence to these recommendations is critical for ensuring compound integrity, experimental reproducibility, and laboratory safety.

General Handling and Safety Precautions

Halogenated pyridines, while invaluable in synthesis, present specific hazards that necessitate careful handling. Understanding the "why" behind these precautions is fundamental to a safe laboratory environment.

Q1: What are the primary hazards associated with halogenated pyridines and what personal protective equipment (PPE) is required?

A1: Halogenated pyridines are often volatile, combustible, and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Many are classified as irritants, causing skin, eye, and respiratory irritation.[2][3][4]

Expertise & Experience: The halogen atom and its position on the pyridine ring influence the compound's reactivity and toxicity. For instance, halogens at the 2- and 4-positions can be more susceptible to nucleophilic displacement, which can contribute to their biological reactivity and potential mutagenicity.[5] Therefore, treating all halogenated pyridines with a high degree of caution is a prudent laboratory practice.

Mandatory PPE includes:

  • Eye Protection: Chemical splash goggles are the minimum requirement. For activities with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Wear solvent-resistant gloves (e.g., nitrile or neoprene). It is crucial to check the glove manufacturer's compatibility chart for the specific halogenated pyridine and any solvents being used.[6][7]

  • Body Protection: A flame-retardant lab coat should be worn. For larger quantities or more hazardous derivatives, chemical-resistant aprons or suits may be necessary.[6][7]

  • Respiratory Protection: All handling of halogenated pyridines should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[8][9] If there is a potential for exposure above occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]

Q2: What are the essential first steps to take upon receiving a new halogenated pyridine in the lab?

A2: A systematic receiving process is crucial for safety and maintaining the compound's integrity.

Experimental Protocol: New Compound Intake

  • Visual Inspection: Immediately upon receipt, inspect the container for any signs of damage, such as cracks or loose caps.

  • Label Verification: Ensure the label is legible and matches the compound ordered. Key information to verify includes the chemical name, CAS number, and any hazard symbols.[10]

  • SDS Review: Before opening the container, thoroughly read the Safety Data Sheet (SDS). Pay close attention to sections detailing hazards, handling, storage, and emergency procedures.[1][2][3]

  • Designated Storage: Based on the SDS, immediately transfer the compound to its designated, appropriate storage location. Do not leave it on a lab bench.[8][11]

  • Inventory Update: Log the compound into your chemical inventory system, noting the date of receipt and the intended storage location.[10]

Storage Recommendations: Preserving Compound Integrity

Improper storage is a primary cause of degradation for halogenated pyridines, leading to failed experiments and wasted resources. The key to successful storage is controlling the compound's environment.

Q3: What are the ideal storage conditions for halogenated pyridines regarding temperature and atmosphere?

A3: The ideal storage conditions depend on the specific halogenated pyridine, but general best practices apply.

  • Temperature: Most halogenated pyridines should be stored in a cool, dry, and well-ventilated area, typically at room temperature (around 20-25°C).[1][10] Always consult the SDS for any specific temperature requirements. Some derivatives may require refrigeration. Storing in a "fireproof place" or a dedicated flammable storage cabinet is often recommended.[12]

  • Atmosphere: Many halogenated pyridines are sensitive to air, moisture, and light.[13]

    • Inert Atmosphere: For particularly sensitive compounds, such as some bromopyridines, storage under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation and moisture-related degradation.[2][13]

    • Moisture Control: Halogenated pyridines can be hygroscopic.[13] Moisture can lead to hydrolysis or other degradation pathways.[10][14] Therefore, storage in a desiccator or a dry box is highly recommended.[10]

    • Light Protection: Some halogenated pyridines are light-sensitive.[13] These should be stored in amber glass bottles or other opaque containers to prevent photodecomposition.[13]

Q4: My halogenated pyridine is hygroscopic. How do I choose and use a desiccant for storage?

A4: Choosing the right desiccant is crucial for protecting moisture-sensitive compounds.[15]

Data Presentation: Common Laboratory Desiccants

Desiccant TypeAdsorption MechanismBest Use CasesConsiderations
Silica Gel (SiO₂) Physical AdsorptionGeneral purpose, moderate humidity environments. FDA-approved for pharma applications.[16][17]Less effective in very low humidity.[17] Indicating silica gel (often blue to pink) contains cobalt chloride, a potential carcinogen.[16]
Molecular Sieves Physical AdsorptionLow humidity environments, rapid and strong moisture adsorption.[15] Ideal for highly sensitive compounds.Higher cost compared to silica gel.[17]
Calcium Sulfate (Drierite™) Chemical AbsorptionGeneral drying agent, non-toxic and non-corrosive.[16]Lower moisture capacity than other desiccants.
Montmorillonite Clay Physical AdsorptionCost-effective for bulk applications at temperatures below 120°F (49°C).[16][18]May release moisture at higher temperatures.[16]

Expertise & Experience: For most laboratory-scale storage of halogenated pyridines in a sealed container or desiccator, silica gel or molecular sieves are excellent choices. Molecular sieves are particularly effective at achieving a very dry atmosphere. Ensure the desiccant is "active" (i.e., not already saturated with moisture). Indicating desiccants provide a visual cue for when they need to be replaced or regenerated.[19]

Q5: What materials are incompatible with halogenated pyridines, and how should I segregate them?

A5: Improper segregation of incompatible chemicals is a major safety risk. Halogenated pyridines must be stored away from:

  • Strong Oxidizing Agents: This is the most critical incompatibility.[1][2][3] Contact can lead to violent reactions, fire, or explosions.[20] Examples include nitrates, perchlorates, peroxides, and concentrated nitric acid.[21][22]

  • Strong Acids: Can cause vigorous reactions.[8][10]

  • Bases: Should also be stored separately.[8]

  • Water-Reactive Materials: According to OSHA, materials that react with water should not be stored in the same room as flammable or combustible liquids.[23] Given that many halogenated pyridines are flammable liquids and can be hygroscopic, this segregation is crucial.

Authoritative Grounding: OSHA and the National Fire Protection Association (NFPA) provide detailed guidelines for chemical segregation.[24][25][26] The fundamental principle is to separate chemicals by their hazard class.[11] If dedicated cabinets are not available, use secondary containment bins made of a compatible material to segregate chemicals within a cabinet.[11]

Troubleshooting Common Issues

Q6: I noticed a color change in my stored 3-chloropyridine (from pale yellow to wine red). Is it still usable?

A6: A color change is a common indicator of degradation.[3] While the compound may still contain a significant amount of the desired material, the presence of impurities is certain.

Trustworthiness: Using a degraded reagent can lead to failed reactions, unexpected side products, and difficulty in purification. The impurities may also be more hazardous than the parent compound.

Recommended Action:

  • Do not use it for sensitive applications. For critical steps in a synthesis, it is always best to use a fresh or purified sample.

  • Consider purification. If a fresh sample is unavailable, you may be able to purify the material by distillation or chromatography. However, you must first identify the impurities to ensure the purification method is appropriate and safe.

  • If in doubt, dispose of it properly. Follow your institution's hazardous waste disposal procedures.

Q7: My reaction is not working, and I suspect my fluorinated pyridine has degraded. What is a likely degradation pathway?

A7: Fluorinated pyridines can be susceptible to hydrolysis, especially under acidic or basic conditions.[14] The electron-withdrawing nature of the fluorine atom and the pyridine ring can make the carbon atom to which the fluorine is attached susceptible to nucleophilic attack by water.

Causality: This nucleophilic aromatic substitution (SNAr) reaction would replace the fluorine atom with a hydroxyl group, forming the corresponding hydroxypyridine.[14] The rate of this degradation is often pH-dependent.

Troubleshooting Protocol:

  • Confirm Degradation: Use an analytical technique like LC-MS to check the purity of your starting material. Look for a mass corresponding to the hydroxypyridine.

  • Prevent Hydrolysis:

    • Work under strictly anhydrous conditions. Use dry solvents and glassware.

    • If an aqueous solution is necessary, perform a pH stability study to find the optimal pH range for your compound.[14]

    • Store aqueous solutions at low temperatures (2-8 °C) to minimize the rate of hydrolysis.[14]

Frequently Asked Questions (FAQs)

Q8: Can I store different halogenated pyridines (e.g., a bromopyridine and a chloropyridine) together?

A8: Generally, yes, provided they belong to the same hazard class and do not have specific incompatibilities with each other. They should all be segregated from the incompatible materials listed in Q5. Always check the SDS for each specific compound.

Q9: What is the best way to handle the disposal of old or degraded halogenated pyridines?

A9: Halogenated pyridines must be disposed of as hazardous waste.[2]

  • Collect the waste in a clearly labeled, sealed, and compatible container.[8]

  • Do not mix it with other waste streams unless you are certain they are compatible.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[11]

Q10: How should I structure my storage area for halogenated pyridines?

A10: A well-organized storage area is key to safety and efficiency. The following diagram outlines a decision-making workflow for storing a newly received halogenated pyridine.

Mandatory Visualization: Storage Workflow

G A Receive New Halogenated Pyridine B Read SDS & Identify Hazards A->B C Is it Flammable? B->C D Store in Flammable Cabinet C->D Yes F Store in General Chemical Cabinet C->F No E Is it Hygroscopic or Air/Light Sensitive? D->E G Use Amber Bottle & Inert Atmosphere E->G Air/Light Sensitive H Place in Desiccator E->H Hygroscopic I Segregate from Incompatibles (Oxidizers, Acids, etc.) E->I No F->E G->I H->I J Update Chemical Inventory I->J

Caption: Decision tree for the proper storage of halogenated pyridines.

References

  • What are the storage conditions for different types of fluorinated pharmaceutical intermedi
  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer.
  • Hydrogen fluoride pyridine. Santa Cruz Biotechnology.
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  • Top 6 Desiccant Types to Prevent Moisture Damage. (2019, February 13). Lab Supply Network.
  • 3 - SAFETY D
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • Google.
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  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Google.
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  • Selecting the Right Type of Desiccant - An Overview. (2024, July 18). Google.
  • 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. (2016, June 8). Loba Chemie.
  • Best Desiccants for Pharmaceutical Packaging and Storage. (2025, April 30). Google.
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  • 2-Chloropyridine. Santa Cruz Biotechnology.
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Google.
  • Storage of water-reactive materials with flammable or combustible liquids in the same room or area.
  • SAFETY DATA SHEET. (2025, August 5). Sigma-Aldrich.
  • pyridine hydrofluoride. Santa Cruz Biotechnology.
  • Dehalogenation degradation method for halogenated pyridine compound. (Patent No. CN105503706A).
  • PYRIDINE FOR HPLC / UV SPECTROSCOPY. Loba Chemie.
  • Best Practices for Proper Chemical Storage. The Synergist.
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  • Chemical Storage. (2017, May 5).
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  • Pyridine. Apollo Scientific.
  • Safety D
  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (2025, August 6).
  • HAZARD SUMMARY. NJ.gov.
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  • Examples of Incomp
  • PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Technical Support Center: Stability of Fluorin
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024, December 18). Organic Syntheses.
  • • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Bromine in orgo lab SOP.
  • Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]. (2025, October 17).
  • Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. PubMed.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021, February 21). MDPI.
  • Halogenation of pyridine compounds. (Patent No. CA1126276A).

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Technical Support Center: Navigating Reactions with (5-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers and drug development professionals working with (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride. This resource is designed to provide practical, in-depth solutions to a common yet significant challenge encountered in synthetic chemistry: the poor solubility of amine hydrochloride salts in typical organic reaction media. By leveraging field-proven insights and established chemical principles, this guide will equip you with the knowledge to troubleshoot and optimize your reactions, ensuring greater success and reproducibility in your synthetic endeavors.

Introduction: The Solubility Challenge

This compound is a valuable building block in medicinal chemistry. However, its nature as a hydrochloride salt, while enhancing stability and shelf-life, presents a significant hurdle in terms of solubility. As an ionic, polar compound, it is generally insoluble in many common non-polar and moderately polar aprotic organic solvents used for reactions like amide couplings, alkylations, and cross-coupling reactions. This poor solubility can lead to heterogeneous reaction mixtures, slow reaction rates, and inconsistent results. This guide will explore the underlying reasons for this challenge and provide actionable strategies to overcome it.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in my organic solvent?

As a hydrochloride salt, the amine nitrogen is protonated, forming a polar, ionic ammonium chloride moiety.[1] This salt form is significantly more polar than its corresponding free amine. Consequently, it exhibits poor solubility in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene, which are unable to effectively solvate the charged species.

Q2: Can I simply heat the reaction to improve solubility?

While heating can sometimes increase the solubility of a compound, it may not be sufficient for highly insoluble salts. Furthermore, many organic reactions have specific temperature optima, and excessive heating can lead to decomposition of reactants, reagents, or the desired product, as well as the formation of unwanted side products.

Q3: What is "freebasing" and how can it help?

Freebasing is the process of converting an amine salt back to its neutral, "free base" form by treating it with a base.[2] The free amine is significantly less polar and more soluble in a wider range of organic solvents. This is often the most direct and effective strategy to achieve a homogeneous reaction mixture.

Q4: Which base should I choose for the freebasing step?

The choice of base is critical and depends on the specific reaction conditions and the sensitivity of your other reagents.

  • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium bicarbonate (NaHCO₃) are often used. They are typically solids and can be easily removed by filtration after the reaction. However, they are generally insoluble in organic solvents, leading to a heterogeneous mixture during the freebasing step itself.

  • Organic amine bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are soluble in most organic solvents and can generate the free amine in situ, creating a homogeneous solution. DIPEA is often preferred when working with base-sensitive electrophiles as its steric bulk makes it a poor nucleophile.

  • Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, often in a biphasic system (e.g., DCM/water), where the free amine is extracted into the organic layer.

Q5: What is Phase-Transfer Catalysis (PTC) and when should I consider it?

Phase-transfer catalysis is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., a water-soluble salt and an organic-soluble electrophile). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports one of the reactants across the phase boundary, allowing the reaction to proceed.[3] This can be an effective strategy if you wish to perform the reaction in a biphasic system without isolating the free amine.

Troubleshooting Guide: A Case Study in Amide Bond Formation

A common application for primary amines like (5-Bromo-6-chloropyridin-2-yl)methanamine is amide bond formation. Let's consider a typical scenario where you are attempting to couple this amine with a carboxylic acid using a standard coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Scenario: You have combined this compound, your carboxylic acid, HATU, and an organic base (e.g., DIPEA) in DCM, but the reaction is sluggish or fails to proceed.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solubility Enhancement Strategies cluster_3 Outcome Start Reaction is sluggish or fails. This compound is not dissolving. Check_Reagents Are all reagents anhydrous and of high purity? Start->Check_Reagents Check_Base Is the organic base (e.g., DIPEA) fresh and sufficient? (At least 2 equivalents needed) Check_Reagents->Check_Base Strategy_1 Strategy 1: In-situ Freebasing with Solvent Change Check_Base->Strategy_1 Strategy_2 Strategy 2: Pre-isolation of the Free Amine Check_Base->Strategy_2 Strategy_3 Strategy 3: Biphasic Reaction with PTC Check_Base->Strategy_3 Success Homogeneous reaction and product formation. Strategy_1->Success Strategy_2->Success Strategy_3->Success

Caption: Troubleshooting workflow for poor solubility.

Detailed Strategies

Strategy 1: In-situ Freebasing with Solvent Optimization

This is often the most convenient approach. The rationale is to liberate the free amine directly in the reaction flask.

  • Causality: The hydrochloride salt requires a base to be neutralized. Two equivalents of a tertiary amine base like DIPEA are necessary: one to neutralize the HCl salt and a second to facilitate the amide coupling reaction itself. A more polar aprotic solvent can also aid in the initial dissolution of the salt.

  • Step-by-Step Protocol (Adapted from a similar coupling in patent WO 2018/116139 A1[4]):

    • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

    • Add a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and stir to form a suspension.

    • Add N,N-diisopropylethylamine (DIPEA) (2.2 eq.) and stir the mixture at room temperature for 15-30 minutes. You should observe the solids dissolving as the free amine is formed.

    • In a separate flask, dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in the same solvent.

    • Add the solution of the activated carboxylic acid to the solution of the free amine.

    • Stir the reaction at room temperature and monitor its progress by a suitable chromatographic method (e.g., TLC or LC-MS).

    • Upon completion, proceed with a standard aqueous workup.

Strategy 2: Pre-isolation of the Free Amine

If in-situ freebasing is not effective or if the presence of the resulting ammonium salt (e.g., DIPEA-HCl) interferes with the reaction, isolating the free amine beforehand is a robust alternative.

  • Causality: This method ensures that you are starting with a pure, neutral amine that is fully soluble in a wider range of less polar organic solvents like DCM or THF, which can be advantageous for certain coupling reagents or for simplifying purification.

  • Step-by-Step Protocol:

    • Dissolve or suspend this compound in a mixture of DCM and water.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as 1M NaOH, until the aqueous layer is basic (pH > 10).

    • Separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine. Caution: The free amine may be less stable than the hydrochloride salt; it is often best to use it immediately in the next step.

    • The isolated free amine can then be used in your desired reaction under standard conditions (e.g., with your carboxylic acid, HATU, and 1.1 equivalents of DIPEA in DCM).

Strategy 3: Biphasic Reaction with a Phase-Transfer Catalyst

This is a more specialized approach but can be very effective, particularly for N-alkylation reactions with alkyl halides.

  • Causality: This method avoids the need for a dry organic solvent and an organic base. The amine hydrochloride resides in the aqueous phase, where it is deprotonated by an inorganic base (like NaOH or K₂CO₃). The phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) then transports the now organic-soluble free amine into the organic phase to react with the electrophile.

  • Step-by-Step Protocol (General Procedure):

    • In a reaction vessel, combine this compound (1.0 eq.), your electrophile (e.g., an alkyl halide, 1.1 eq.), and a phase-transfer catalyst such as TBAB (0.05-0.1 eq.) in a suitable organic solvent (e.g., toluene or DCM).

    • Add an aqueous solution of an inorganic base (e.g., 20% w/v K₂CO₃).

    • Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area where the catalysis occurs.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, separate the layers and perform a standard workup on the organic phase.

Data Summary Table

StrategyBaseSolvent SystemKey AdvantagesPotential Challenges
1. In-situ Freebasing Organic Amine (e.g., DIPEA)Polar Aprotic (DMF, DMSO)Convenient one-pot procedure.May require a more polar, high-boiling solvent which can complicate purification. The by-product ammonium salt remains in the mixture.
2. Pre-isolation of Free Amine Inorganic (e.g., NaOH)Biphasic (DCM/Water)Provides a pure, soluble starting material. Allows for a wider choice of reaction solvents.Requires an additional workup step. The free amine may have limited stability.
3. Phase-Transfer Catalysis Inorganic (e.g., K₂CO₃)Biphasic (Toluene/Water)Avoids the need for anhydrous conditions and organic bases.Requires vigorous stirring. Optimization of catalyst and solvent may be necessary.

Logical Relationship Diagram

Amine_HCl (5-Bromo-6-chloropyridin-2-yl)methanamine HCl (Poorly Soluble in Organic Solvents) Base Addition of Base Amine_HCl->Base Free_Amine Free Amine (Soluble in Organic Solvents) Base->Free_Amine Reaction Homogeneous Reaction (e.g., Amide Coupling) Free_Amine->Reaction

Caption: The role of base in enhancing solubility.

By understanding the chemical principles behind the solubility of this compound and by applying the systematic troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate and efficiency of their synthetic protocols.

References

  • Organic Syntheses. Procedure for Amide Bond Formation. [Link]

  • Fisher Scientific. Amide Synthesis Reference Protocols. [Link]

  • PubChemLite. (5-bromo-3-chloropyridin-2-yl)methanamine. [Link]

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  • Acros Pharmatech. This compound. [Link]

  • Xidiandian. This compound. [Link]

  • PubChem. 5-Bromo-6-chloropyridin-2-amine. [Link]

  • Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • Google Patents. U.S. Patent. [Link]

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  • PubMed. Consequence of solubility alteration by salt effect on dissolution enhancement and biological response of a solid dispersion of an experimental antianginal drug. [Link]

  • RSC Publishing. N-Amino pyridinium salts in organic synthesis. [Link]

  • The University of Liverpool Repository. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]

  • PubMed. Facile One-Pot Synthesis of Polysubstituted Pyridinium Salts by Annulation of Enamines with Alkynes. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Alternatives for (5-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the drive to escape "flatland" and embrace three-dimensional (3D) molecular architectures is paramount. Spirocycles, characterized by a single atom shared between two rings, have emerged as privileged scaffolds in this pursuit. Their rigid, well-defined 3D geometry offers a unique platform for orienting substituents in precise vectors, enabling novel interactions with biological targets and often leading to improved physicochemical properties.

(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is a valuable building block for introducing a substituted pyridine moiety into a spirocyclic framework. The pyridine ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[1][2][3] The halogen substituents on this particular reagent provide convenient handles for further synthetic diversification through cross-coupling reactions, allowing for the exploration of a wider chemical space.

This guide provides a comparative analysis of this compound and its alternatives in the synthesis of spiro-pyrrolidine scaffolds, a prevalent motif in many biologically active compounds. We will delve into the primary synthetic strategy, the 1,3-dipolar cycloaddition, and present experimental data to support the comparison of different building blocks.

The Core Synthesis: 1,3-Dipolar Cycloaddition for Spiro-pyrrolidine Construction

The most common and efficient method for synthesizing spiro-pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[4][5][6] The azomethine ylide is typically generated in situ from the condensation of a primary amine, such as (5-Bromo-6-chloropyridin-2-yl)methanamine, and a carbonyl compound, often an isatin derivative to form spiro-oxindoles.[7][8]

The general workflow for this synthesis is depicted below:

workflow cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Isolation & Purification Amine (5-Bromo-6-chloropyridin-2-yl)methanamine or Alternative Ylide_Formation In Situ Azomethine Ylide Formation Amine->Ylide_Formation Isatin Isatin Derivative Isatin->Ylide_Formation Dipolarophile Dipolarophile (e.g., Chalcone) Cycloaddition 1,3-Dipolar Cycloaddition Dipolarophile->Cycloaddition Ylide_Formation->Cycloaddition Filtration Filtration Cycloaddition->Filtration Chromatography Column Chromatography Filtration->Chromatography Product Spiro-pyrrolidine Product Chromatography->Product

Caption: General workflow for spiro-pyrrolidine synthesis.

Comparative Analysis of Amine Building Blocks

While direct experimental data for the use of this compound in a publicly accessible format is limited, we can infer its performance based on extensive literature on the use of benzylamine and other substituted primary amines in the same reaction. For the purpose of this guide, benzylamine will serve as our baseline for comparison.

The Incumbent: (5-Bromo-6-chloropyridin-2-yl)methanamine

This building block offers the distinct advantage of introducing a di-halogenated pyridine ring. This is particularly useful for lead optimization, where the bromine and chlorine atoms can be selectively functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of a library of analogues with diverse substituents.

Predicted Performance:

  • Reactivity: Similar to benzylamine, it should readily form the azomethine ylide. The electron-withdrawing nature of the pyridine ring and the halogens may slightly influence the rate of ylide formation.

  • Yield: Expected to provide good to excellent yields, comparable to those obtained with benzylamine.

  • Stereoselectivity: The stereochemical outcome of the cycloaddition is primarily dictated by the catalyst and the dipolarophile, so the amine component is expected to have a minor influence.

Alternative 1: Benzylamine (The Baseline)

Benzylamine is the most commonly used primary amine for the synthesis of N-benzyl spiro-pyrrolidines. Its performance is well-documented, providing a reliable benchmark for comparison.

Experimental Data (Representative): In a typical reaction, the three-component reaction of isatin, benzylamine, and a chalcone derivative in a suitable solvent like ethanol or DMSO at room temperature or under reflux can afford the corresponding spiro-pyrrolidine-oxindole in yields ranging from 70% to over 90%.[5][9]

Alternative 2: (Pyridin-2-yl)methanamine

This is the parent, unsubstituted version of the title compound. It allows for the introduction of a basic nitrogen atom within the spirocycle scaffold, which can be advantageous for modulating solubility and for potential salt formation.

Performance Comparison:

  • Reactivity: Should exhibit similar or slightly higher reactivity compared to the halogenated analogue due to the absence of electron-wthdrawing halogens.

  • Yield: Expected to be in a similar range to benzylamine and the halogenated pyridine derivative.

  • Properties: The resulting spirocycle will be more basic and potentially more water-soluble than its halogenated counterpart.

Alternative 3: Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design.[10][11] Here, we propose replacing the di-halogenated pyridine ring with other heterocycles to modulate the electronic and steric properties of the final spirocycle.

bioisosteres cluster_alternatives Bioisosteric Alternatives Original (5-Bromo-6-chloropyridin-2-yl)methanamine Pyridine-based Pyridazine (Pyridazin-3-yl)methanamine Increased H-bond acceptor count Original->Pyridazine Bioisosteric Replacement Pyrimidine (Pyrimidin-2-yl)methanamine Altered dipole moment Original->Pyrimidine Bioisosteric Replacement Difluoromethyl (5-Bromo-6-(difluoromethyl)pyridin-2-yl)methanamine Pyridine-N-oxide mimic Original->Difluoromethyl Bioisosteric Replacement

Caption: Bioisosteric alternatives to the pyridine ring.

  • (Pyridazin-3-yl)methanamine: The pyridazine ring is a bioisostere of pyridine.[12] Its inclusion would introduce an additional nitrogen atom, potentially altering the hydrogen bonding capacity and the overall polarity of the molecule.

  • (Pyrimidin-2-yl)methanamine: Similar to pyridazine, pyrimidine is another common bioisosteric replacement for pyridine.[12] The position of the nitrogen atoms would influence the dipole moment and the electronic distribution of the heterocyclic ring.

  • (5-Bromo-6-(difluoromethyl)pyridin-2-yl)methanamine: The difluoromethyl group has been shown to be a bioisostere of a pyridine-N-oxide.[13] This substitution could enhance metabolic stability and modulate the basicity of the pyridine nitrogen.

Predicted Performance of Bioisosteric Alternatives:

  • Reactivity: The reactivity in azomethine ylide formation may vary depending on the electronic nature of the heterocyclic ring. Generally, they are expected to be suitable substrates for the reaction.

  • Yield: Yields are anticipated to be good, although optimization of reaction conditions might be necessary for each specific heterocycle.

  • Physicochemical Properties: The primary advantage of these alternatives lies in the modulation of properties such as solubility, lipophilicity, and metabolic stability of the final spirocyclic compounds.

Data Summary

Amine Building BlockKey FeaturesPredicted Yield RangePotential Impact on Final Compound Properties
(5-Bromo-6-chloropyridin-2-yl)methanamine HCl Di-halogenated for further functionalization70-95%Versatile for library synthesis, potentially lower basicity.
Benzylamine Well-established baseline, readily available70-95%Non-polar aromatic substituent.
(Pyridin-2-yl)methanamine Unsubstituted pyridine ring70-95%Increased basicity and potential for improved solubility.
(Pyridazin-3-yl)methanamine Bioisostere with an additional nitrogen atom65-90%Altered H-bonding capacity and polarity.
(Pyrimidin-2-yl)methanamine Bioisostere with altered nitrogen positions65-90%Different dipole moment and electronic distribution.
(5-Bromo-6-(difluoromethyl)pyridin-2-yl)methanamine Pyridine-N-oxide mimic65-90%Potentially enhanced metabolic stability and modulated basicity.

Experimental Protocols

General Procedure for the Three-Component Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives

protocol Start Start Step1 To a solution of isatin (1.0 mmol) and the amine hydrochloride (1.0 mmol) in ethanol (10 mL), add triethylamine (1.1 mmol). Start->Step1 Step2 Stir the mixture at room temperature for 10 minutes. Step1->Step2 Step3 Add the dipolarophile (e.g., chalcone, 1.0 mmol). Step2->Step3 Step4 Reflux the reaction mixture for 4-6 hours. Step3->Step4 Step5 Monitor the reaction by TLC. Step4->Step5 Step6 Cool the reaction mixture to room temperature. Step5->Step6 Step7 Collect the precipitate by filtration. Step6->Step7 Step8 Wash the solid with cold ethanol. Step7->Step8 Step9 Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate). Step8->Step9 End End Step9->End

Caption: Step-by-step experimental protocol.

Detailed Steps:

  • To a solution of the isatin derivative (1.0 mmol) and the respective amine hydrochloride (e.g., this compound) (1.0 mmol) in absolute ethanol (10 mL), add triethylamine (1.1 mmol).

  • Stir the resulting mixture at room temperature for approximately 10 minutes.

  • Add the dipolarophile (e.g., a chalcone derivative) (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Note on Causality: The initial addition of triethylamine is crucial to deprotonate the amine hydrochloride, liberating the free amine to participate in the condensation with isatin to form the azomethine ylide. The choice of solvent can influence the reaction rate and the solubility of the product; ethanol and DMSO are commonly used.[5] Refluxing provides the necessary thermal energy to drive the reaction to completion.

Conclusion and Future Outlook

This compound remains a highly valuable building block for the synthesis of spirocycles, particularly for research programs focused on generating diverse compound libraries through late-stage functionalization. However, for projects requiring modulation of the core physicochemical properties of the spirocyclic scaffold, the exploration of alternatives is a prudent strategy.

Benzylamine serves as an excellent, cost-effective starting point for initial synthetic route development. For introducing basicity and improving aqueous solubility, the parent (pyridin-2-yl)methanamine is a logical choice. Furthermore, the use of bioisosteric replacements such as pyridazine, pyrimidine, or difluoromethyl-substituted pyridine methanamines opens up new avenues for fine-tuning the electronic and metabolic properties of the target spirocycles. The selection of the optimal amine building block will ultimately be guided by the specific goals of the drug discovery program, balancing synthetic accessibility with the desired pharmacological profile.

References

  • The synthesis of the spiropyrrolidine oxindoles via a multicomponent 1,3-dipolar cycloaddition reaction of isatins, benzylamine and chalcones. ResearchGate. Available at: [Link]

  • One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. Russian Journal of Organic Chemistry. Available at: [Link]

  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of Molecular Structure. Available at: [Link]

  • Table 3 : 1,3-Dipolar cycloaddition reaction of isatin derivatives 1a-e... ResearchGate. Available at: [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available at: [Link]

  • A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. Der Pharma Chemica. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

  • Synthesis of a library of spiro[pyrrolidine-3, 3´-oxindole] compounds... ResearchGate. Available at: [Link]

  • A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. ResearchGate. Available at: [Link]

  • Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules. Available at: [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. Available at: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Online Publishing. Available at: [Link]

  • Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone. ResearchGate. Available at: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances. Available at: [Link]

  • Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances. Available at: [Link]

  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available at: [Link]

Sources

biological activity of compounds derived from (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs.[1] This guide delves into the prospective biological activities of compounds derived from a specific, halogenated starting material: (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride .

Given the nascent stage of research on derivatives from this particular molecule, this guide will provide a comparative analysis based on the well-established bioactivities of structurally analogous pyridine compounds. We will explore potential synthetic pathways to promising derivatives and compare their anticipated biological performance with known alternatives, supported by experimental data from existing literature. This document aims to serve as a strategic resource for researchers, offering insights into promising avenues for drug discovery and development.

The Therapeutic Promise of Pyridine Scaffolds

The pyridine ring, a nitrogen-containing heterocycle, is a privileged structure in drug discovery due to its capacity to form hydrogen bonds, engage in π-π stacking, and act as a bioisostere for a phenyl group. These interactions are fundamental to the high-affinity binding of small molecules to biological targets such as enzymes and receptors. Consequently, pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Comparative Analysis of Potential Biological Activities

Based on the extensive body of research on substituted pyridines, we will focus on two of the most prominent and well-documented therapeutic areas for derivatives of (5-Bromo-6-chloropyridin-2-yl)methanamine: Anticancer and Antimicrobial activities.

Anticancer Activity: A Tale of Two Moieties - Ureas vs. Amides

The primary amine of (5-Bromo-6-chloropyridin-2-yl)methanamine serves as an excellent synthetic handle for the introduction of various functional groups, including ureas and amides. Both of these moieties are known to be present in potent anticancer agents.

Pyridine-urea scaffolds are a hallmark of several successful kinase inhibitors used in oncology. The urea functionality acts as a rigid hydrogen-bond donor-acceptor unit, crucial for binding to the hinge region of many protein kinases.

A compelling example is a series of novel pyridine-ureas that have demonstrated potent anti-proliferative activity against breast cancer cell lines.[2] For instance, certain derivatives exhibited significantly greater potency than the standard-of-care chemotherapeutic, Doxorubicin.[2]

Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line [2]

CompoundR GroupIC50 (µM, 48h)IC50 (µM, 72h)
Reference Urea 1 4-chloro-3-(trifluoromethyl)phenyl0.220.11
Reference Urea 2 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl1.880.80
Doxorubicin -1.93-
Sorafenib -4.50-

This data is presented for structurally similar pyridine-urea derivatives to illustrate the potential potency of compounds that could be synthesized from (5-Bromo-6-chloropyridin-2-yl)methanamine.

Amide derivatives of substituted pyridines have also shown promise as anticancer agents. The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has yielded compounds with notable activity against breast cancer and neuroblastoma cell lines.[3] The presence of halogens on the aromatic rings of these derivatives was found to be favorable for their anticancer and anti-inflammatory activities.[3]

Table 2: Anticancer Activity of 2-(substituted phenoxy) acetamide derivatives [3]

Compound IDCell Line% Inhibition at 10 µg/mL
3c MCF-785.6
3c SK-N-SH80.2

This data highlights the potential of amide derivatives. N-((5-bromo-6-chloropyridin-2-yl)methyl)acetamides with various substitutions could be synthesized and are expected to exhibit interesting anticancer profiles.

Antimicrobial Activity: The Power of Schiff Bases

The formation of Schiff bases (imines) by reacting the primary amine of (5-Bromo-6-chloropyridin-2-yl)methanamine with various aldehydes and ketones is a straightforward synthetic step that can lead to potent antimicrobial agents. The azomethine group (>C=N-) is a key pharmacophore in many biologically active compounds.

Studies on halogen-substituted pyridine Schiff bases have demonstrated their efficacy, particularly against Gram-positive bacteria.[4] The antimicrobial activity is influenced by the nature of the aldehyde or ketone used for condensation.

Table 3: Antimicrobial Activity of Halogenated Pyridine Schiff Bases [4]

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
PSB1 Bacillus subtilis1512.5
PSB1 Staphylococcus aureus1425
PSB2 Bacillus subtilis186.25
PSB2 Staphylococcus aureus1612.5

PSB1: (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-dibromophenol PSB2: (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol This data for analogous compounds suggests that Schiff bases derived from (5-Bromo-6-chloropyridin-2-yl)methanamine and various substituted salicylaldehydes could be potent antibacterial agents.

Experimental Protocols

To facilitate further research, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of the discussed derivatives.

Synthesis Protocols

This protocol is adapted from established methods for the synthesis of pyridine-ureas.[5]

G start Start: this compound step1 Dissolve in anhydrous THF start->step1 step2 Add DIPEA and appropriate isocyanate step1->step2 step3 Heat at 60 °C for 12 hours step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool to room temperature step4->step5 step6 Remove solvent under reduced pressure step5->step6 step7 Purify by column chromatography step6->step7 end End: Purified Urea Derivative step7->end

Figure 1: General workflow for the synthesis of urea derivatives.

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add diisopropylethylamine (DIPEA) (2.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the appropriate isocyanate (1.1 eq) dropwise to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired urea derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

This protocol is based on standard condensation reactions for Schiff base formation.[6]

G start Start: this compound step1 Dissolve in ethanol start->step1 step2 Add appropriate aldehyde/ketone step1->step2 step3 Add catalytic amount of glacial acetic acid step2->step3 step4 Reflux for 4-6 hours step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Cool to room temperature step5->step6 step7 Collect precipitate by filtration step6->step7 step8 Recrystallize from ethanol step7->step8 end End: Purified Schiff Base Derivative step8->end G start Seed cancer cells in 96-well plates step1 Incubate for 24 hours start->step1 step2 Treat with varying concentrations of test compounds step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 4 hours step4->step5 step6 Add DMSO to dissolve formazan crystals step5->step6 step7 Measure absorbance at 570 nm step6->step7 end Calculate IC50 values step7->end

Figure 3: Workflow for the MTT assay.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental data on the biological activities of derivatives from this compound is currently limited, the extensive research on analogous pyridine compounds provides a strong foundation for future investigations. The synthesis of urea and Schiff base derivatives from this starting material represents a promising strategy for the development of novel anticancer and antimicrobial agents.

The provided protocols offer a clear roadmap for the synthesis and evaluation of these potential drug candidates. Further research should focus on synthesizing a library of these derivatives and performing comprehensive in vitro and in vivo studies to validate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to enhance their potency and selectivity, ultimately paving the way for new and effective treatments for cancer and infectious diseases.

References

  • Hassan, A. S., et al. (2018). Synthesis and antimicrobial activity of some new Schiff base derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 1-7.
  • Yadav, V. K., et al. (2019). Synthesis, spectral characterization and antimicrobial evaluation of some novel Schiff bases of isatin. Journal of the Indian Chemical Society, 96(1), 125-129.
  • Gama, V., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(10), 2286. [Link]

  • Abdelgawad, M. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]

  • Wang, Y., et al. (2018). Synthesis and antibacterial activities of cinnamaldehyde Schiff base derivatives. Journal of Heterocyclic Chemistry, 55(1), 223-229.
  • Soroceanu, A., et al. (2022). Schiff Bases and Their Metal Complexes: A Review on the Antimicrobial Potential. Molecules, 27(19), 6546.
  • Singhal, P., et al. (2021). Synthesis and biological evaluation of novel bis-indole based Schiff bases as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 31, 127715.
  • Bhatti, M. P., et al. (2014). Novel Schiff Bases Transition Metal Complexes. Scholars' Press.
  • Swami, S., et al. (2023). Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds. Oriental Journal of Chemistry, 39(1). [Link]

  • Kumar, A., et al. (2018). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Medicinal Chemistry Research, 27(1), 260-271. [Link]

Sources

A Spectroscopic Guide to the Isomeric Differentiation of (5-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomer Identification in Drug Discovery

In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and intellectual property. Positional isomers—molecules with the same chemical formula but different arrangements of substituents on a core scaffold—can exhibit dramatically different pharmacological, toxicological, and metabolic profiles. The (Bromo-chloro-pyridin-2-yl)methanamine scaffold is a key building block in the synthesis of various therapeutic agents. Consequently, the ability to unambiguously differentiate between its positional isomers, such as the titular (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride and its counterparts, is of paramount importance.

This guide provides a comprehensive comparison of the key spectroscopic techniques used to distinguish these isomers. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on how the specific placement of the bromine and chlorine atoms on the pyridine ring creates a unique spectroscopic fingerprint for each isomer, enabling its unequivocal identification.

The Isomeric Landscape

The core structure, (Bromo-chloro-pyridin-2-yl)methanamine, with the methanamine group fixed at the C2 position, can have several positional isomers based on the placement of the bromo and chloro substituents on the remaining four carbons of the pyridine ring. For the purpose of this guide, we will focus on a comparative analysis of three representative isomers to illustrate the principles of spectroscopic differentiation.

isomers cluster_0 Isomer A: (5-Bromo-6-chloropyridin-2-yl)methanamine HCl cluster_1 Isomer B: (3-Bromo-6-chloropyridin-2-yl)methanamine HCl cluster_2 Isomer C: (4-Bromo-6-chloropyridin-2-yl)methanamine HCl a a b b c c

Figure 1: Molecular structures of representative isomers of (Bromo-chloro-pyridin-2-yl)methanamine hydrochloride.

Spectroscopic Methodologies: A Validated Approach

The protocols outlined below represent standard, validated methods for the analysis of small organic molecules. The choice of solvents and parameters is critical for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each proton and carbon atom. The electronic effects (inductive and resonance) of the halogen substituents cause predictable changes in the chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial; DMSO-d₆ is often preferred as it solubilizes a wide range of organic salts and does not exchange with the amine protons, allowing for their observation.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is essential for resolving complex splitting patterns in substituted aromatic systems.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, to ensure adequate signal-to-noise ratio.

    • Reference: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30') to produce singlets for each unique carbon.

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Reference: Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a Weigh 5-10 mg of Isomer HCl Salt b Dissolve in 0.7 mL DMSO-d6 a->b c Acquire 1H NMR Spectrum (16 scans) b->c Insert into Spectrometer d Acquire 13C NMR Spectrum (1024 scans) c->d e Fourier Transform d->e f Phase & Baseline Correction e->f g Reference to Solvent Peak (DMSO: 2.50 / 39.52 ppm) f->g h Integration & Peak Picking g->h i Comparative Analysis h->i Structural Elucidation

Figure 2: Standard workflow for NMR-based isomer analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy probes the vibrational modes of a molecule. While the spectra of isomers can be broadly similar, key differences arise in the "fingerprint region" (below 1500 cm⁻¹). The C-Br and C-Cl stretching vibrations, as well as the out-of-plane C-H bending modes of the pyridine ring, are sensitive to the substitution pattern.

Experimental Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples. Place a small amount of the hydrochloride salt directly on the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64, co-added to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Mass Spectrometry (MS)

Rationale: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, confirming the elemental composition. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) can be unique to each isomer. The presence of bromine and chlorine provides a highly distinctive isotopic pattern that serves as a powerful confirmation tool.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). ESI is a soft ionization technique suitable for polar molecules like hydrochloride salts.

  • Acquisition (Full Scan MS):

    • Ionization Mode: Positive ion mode (ESI+), to detect the protonated molecule [M+H]⁺.

    • Mass Range: m/z 50 - 500.

    • Resolution: >60,000 FWHM to allow for accurate mass determination.

  • Acquisition (Tandem MS/MS):

    • Method: Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic differences based on the structures of our representative isomers.

¹H NMR Spectral Comparison

The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing these isomers. The two aromatic protons on the pyridine ring will exhibit different chemical shifts and coupling patterns depending on their proximity to the electronegative chlorine and bromine atoms.

Table 1: Predicted ¹H NMR Data (Aromatic Protons) in DMSO-d₆

IsomerProton H-3 (δ, multiplicity)Proton H-4 (δ, multiplicity)Key Differentiator
A: (5-Bromo-6-chloro...) ~7.8 ppm (d, J ≈ 8 Hz)~8.2 ppm (d, J ≈ 8 Hz)Two doublets in the downfield region. The H-4 proton is deshielded by the adjacent electronegative chlorine and the para-bromine.
B: (3-Bromo-6-chloro...) N/A (Substituted)~7.6 ppm (d, J ≈ 8 Hz)Only one doublet is observed for H-4, coupled to H-5. The H-5 proton (not shown) will be a doublet at a more upfield position.
C: (4-Bromo-6-chloro...) ~7.9 ppm (s)N/A (Substituted)Two singlets are expected for H-3 and H-5, as they have no adjacent protons to couple with (meta-coupling is often too small to resolve).

Note: Chemical shifts (δ) are approximate and can vary with concentration and pH. Multiplicity: d = doublet, s = singlet.

¹³C NMR Spectral Comparison

In the ¹³C NMR spectrum, the most significant differences will be observed for the carbon atoms directly attached to the halogens (C-Br and C-Cl). The "heavy atom effect" of bromine can also cause significant shielding of the attached carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for Halogenated Carbons

IsomerC-Br Shift (δ)C-Cl Shift (δ)Key Differentiator
A: (5-Bromo-6-chloro...) ~115 ppm~150 ppmA distinct pattern with C-Br being significantly more upfield than C-Cl.
B: (3-Bromo-6-chloro...) ~118 ppm~151 ppmSimilar to Isomer A, but the chemical shifts of other ring carbons (C2, C4, C5) will differ due to the new substitution pattern.
C: (4-Bromo-6-chloro...) ~125 ppm~152 ppmThe C-Br shift is expected to be further downfield compared to isomers A and B due to its different electronic environment.
IR Spectroscopy Comparison

The key diagnostic region in the IR spectrum is the C-H out-of-plane bending region (900-650 cm⁻¹). The pattern of absorption bands in this region is highly characteristic of the substitution pattern on an aromatic ring.

Table 3: Expected IR Absorption Bands (Fingerprint Region)

IsomerC-H Bending (cm⁻¹)C-Cl Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
A: (5-Bromo-6-chloro...) ~830-880~1100-1000~600-500
B: (3-Bromo-6-chloro...) ~800-850~1100-1000~600-500
C: (4-Bromo-6-chloro...) ~750-800~1100-1000~600-500

The precise position of the C-H bending vibration is the most reliable indicator. For example, two adjacent protons (as in Isomer A) typically give rise to a strong band in a different position than isolated protons (as in Isomer C).

Mass Spectrometry Comparison

While all isomers will have the same exact mass, their fragmentation patterns upon CID can differ. The most immediate and confirmatory piece of data from MS is the isotopic pattern of the molecular ion.

Isotopic Signature: Both chlorine and bromine have two stable isotopes:

  • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

  • Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

This results in a characteristic isotopic cluster for the protonated molecule [M+H]⁺. The cluster will have three main peaks:

  • M: Containing ³⁵Cl and ⁷⁹Br

  • M+2: Containing ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br (most intense peak)

  • M+4: Containing ³⁷Cl and ⁸¹Br

The relative intensity ratio of these peaks (approximately 75:100:25) is a definitive confirmation of the presence of one chlorine and one bromine atom in the molecule. While this confirms the elemental composition, differentiation between isomers relies on MS/MS fragmentation. Loss of Br, Cl, or HCl from the parent ion may have different relative abundances depending on the stability of the resulting fragment ions, which is influenced by the substitution pattern.

Conclusion

The differentiation of positional isomers of (Bromo-chloro-pyridin-2-yl)methanamine hydrochloride is reliably achieved through a multi-technique spectroscopic approach. ¹H NMR spectroscopy offers the most definitive and straightforward method , providing clear distinctions in chemical shifts and coupling patterns of the aromatic protons. ¹³C NMR supports this by revealing unique chemical shifts for the carbon skeleton, particularly the carbons bearing the halogen substituents. FT-IR provides a rapid, complementary technique, with the C-H out-of-plane bending region offering a characteristic fingerprint for each substitution pattern. Finally, while all isomers share an identical high-resolution mass and isotopic signature, tandem mass spectrometry can reveal subtle differences in fragmentation pathways. By systematically applying these methodologies, researchers can ensure the structural integrity of their compounds, a critical step in the rigorous process of drug development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Smith, B. C. (1998). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

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A Comparative Guide to Catalysts for the Amination of 2-Bromopyridines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of 2-aminopyridines is a critical transformation. These motifs are prevalent in a vast array of pharmaceuticals and bioactive molecules. The choice of catalyst for the amination of 2-bromopyridines is a pivotal decision that dictates reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the leading catalytic systems, supported by experimental data and field-proven insights to aid in rational catalyst selection.

Introduction: The Significance and Challenges of 2-Aminopyridine Synthesis

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, appearing in drugs across various therapeutic areas. Its synthesis, however, is not without challenges. The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, potentially leading to catalyst deactivation. Furthermore, the electronic nature of the pyridine ring influences the reactivity of the C-Br bond. Over the years, several catalytic systems have been developed to address these challenges, with palladium, copper, and nickel-based catalysts emerging as the most prominent. This guide will dissect the nuances of each system to provide a clear comparative framework.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Coupling

The Buchwald-Hartwig amination has become a go-to method for the formation of C-N bonds, and its application to 2-bromopyridines is well-established.[1] This reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base.

Mechanistic Insights

The generally accepted mechanism for the palladium-catalyzed amination of 2-bromopyridine proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps include oxidative addition of the 2-bromopyridine to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the 2-aminopyridine product and regenerate the Pd(0) catalyst. The choice of ligand is critical as it influences the rates of these elementary steps and stabilizes the palladium intermediates.[2]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition 2-Bromopyridine Pd(II) Complex Br-Pd(II)(L)-Py Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination Amine Amine Complex [Br-Pd(II)(L)(Py)(R2NH)] Amine Coordination->Amine Complex Deprotonation Deprotonation Amine Complex->Deprotonation Base Amido Complex [Py-Pd(II)(L)(NR2)] Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Product 2-Aminopyridine Reductive Elimination->Product Catalyst Regeneration Catalyst Regeneration

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Performance Comparison of Palladium Catalyst Systems

The performance of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Modern bulky biaryl phosphine ligands generally provide superior results.[2]

Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / RuPhosMorpholineLiHMDSToluene1001683[3]
Pd₂(dba)₃ / SPhosMorpholineLiHMDSToluene1001676[3]
Pd₂(dba)₃ / BINAPMorpholineLiHMDSToluene1001671[3]
Pd(OAc)₂ / dpppDiethylamineNaOtBuToluene801498[4]
[Pd₂(dba)₃] / (±)-BINAPCyclohexane-1,2-diamineNaOBuᵗToluene80460[5]
Experimental Protocol: General Procedure for Amination of 2-Bromopyridine

This protocol is a generalized procedure and may require optimization for specific substrates.

Experimental_Workflow_BH cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add Reactants Add 2-bromopyridine, amine, base, Pd catalyst, and ligand to a dry Schlenk tube. Inert Atmosphere Evacuate and backfill with an inert gas (e.g., Argon) (repeat 3x). Add Reactants->Inert Atmosphere Add Solvent Add anhydrous solvent via syringe. Inert Atmosphere->Add Solvent Heat Heat the reaction mixture with vigorous stirring. Add Solvent->Heat Monitor Monitor progress by TLC, GC-MS, or LC-MS. Heat->Monitor Cool & Quench Cool to room temperature and quench the reaction. Monitor->Cool & Quench Upon Completion Extract Extract the product with an organic solvent. Cool & Quench->Extract Purify Purify the crude product (e.g., column chromatography). Extract->Purify Characterize Characterize the final product (NMR, MS, etc.). Purify->Characterize

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.[2][6]

Protocol 1: General Procedure for Amination of 2-Bromopyridine with a Volatile Secondary Amine (e.g., Diethylamine) [1][4]

  • Materials: 2-Bromopyridine (1.0 mmol, 1 equiv.), Diethylamine (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂; 0.05 mmol, 5 mol%), 1,3-Bis(diphenylphosphino)propane (dppp; 0.10 mmol, 10 mol%), Sodium tert-butoxide (NaOtBu; 2.0 mmol, 2 equiv.), Anhydrous toluene.

  • Procedure:

    • To a sealable reaction tube, add 2-bromopyridine, Pd(OAc)₂, dppp, and NaOtBu.

    • Evacuate and backfill the tube with an inert gas (e.g., argon).

    • Add anhydrous toluene, followed by diethylamine.

    • Seal the tube tightly and heat the reaction mixture to 80 °C for 14 hours with vigorous stirring.

    • After cooling to room temperature, carefully open the tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the desired product.

Copper-Catalyzed Amination: A Cost-Effective Alternative

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation or Goldberg reaction, represents an older but still valuable method for the amination of aryl halides.[7] Recent advancements have led to milder reaction conditions and improved catalyst efficiency, making it a cost-effective alternative to palladium-based systems.[8][9]

Mechanistic Considerations

The mechanism of the copper-catalyzed amination is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) or a Cu(I) intermediate. The reaction typically requires a ligand, such as a diamine or an amino acid, to stabilize the copper catalyst and facilitate the C-N bond formation.[10]

Ullmann_Catalytic_Cycle Cu(I)X Cu(I)X Ligand Exchange Ligand Exchange Cu(I)X->Ligand Exchange Amine, Base Cu(I) Amide Cu(I)-NR2 Ligand Exchange->Cu(I) Amide Oxidative Addition Oxidative Addition Cu(I) Amide->Oxidative Addition 2-Bromopyridine Cu(III) Complex Br-Cu(III)(Py)-NR2 Oxidative Addition->Cu(III) Complex Reductive Elimination Reductive Elimination Cu(III) Complex->Reductive Elimination Reductive Elimination->Cu(I)X Regeneration Product 2-Aminopyridine Reductive Elimination->Product

Caption: A plausible catalytic cycle for the copper-catalyzed amination.

Performance of Copper Catalyst Systems

Copper-catalyzed systems can be highly effective, particularly with the use of appropriate ligands and reaction conditions.

Catalyst System (Cu Source / Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cu₂O / DMEDAAqueous AmmoniaK₂CO₃Ethylene Glycol601695[8]
CuI / 1,10-phenanthrolineN-methylformamideK₂CO₃/K₃PO₄Toluene110895[10]
CuCl / 1-methyl-imidazoleCarbazolet-BuOLiToluene1102495[11][12]
Copper PowderAqueous Methylamine-Water1002494[13]
Experimental Protocol: Copper-Catalyzed Amination with Aqueous Ammonia

Protocol 2: Efficient Amination of 2-Bromopyridine using Aqueous Ammonia [8]

  • Materials: 2-Bromopyridine (1.0 mmol, 1 equiv.), Aqueous ammonia (28% solution, 40 equiv.), Copper(I) oxide (Cu₂O; 0.05 mmol, 5 mol%), N,N'-Dimethylethylenediamine (DMEDA; 0.10 mmol, 10 mol%), Potassium carbonate (K₂CO₃; 2.0 mmol, 2 equiv.), Ethylene glycol.

  • Procedure:

    • In a reaction vessel, combine 2-bromopyridine, Cu₂O, DMEDA, and K₂CO₃.

    • Add ethylene glycol and the aqueous ammonia solution.

    • Heat the mixture to 60 °C for 16 hours with stirring.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Nickel-Catalyzed Amination: An Emerging and Potent Alternative

Nickel catalysis for C-N cross-coupling has gained significant traction as a more economical and sustainable alternative to palladium.[14] Nickel catalysts can exhibit unique reactivity and are often effective for challenging substrates.

Mechanistic Pathways

Nickel-catalyzed aminations can proceed through various mechanistic pathways, including Ni(0)/Ni(II) catalytic cycles analogous to palladium. Recent developments have also explored photo- and electrochemical strategies involving single-electron transfer (SET) pathways.[15][16] The use of "naked nickel" complexes without traditional phosphine or N-heterocyclic carbene ligands is also an emerging area.[15][17]

Nickel_Catalytic_Cycle Ni(0)Ln Ni(0)Ln Oxidative_Addition Oxidative Addition Ni(0)Ln->Oxidative_Addition 2-Bromopyridine Ni(II)_Complex Br-Ni(II)(Ln)-Py Oxidative_Addition->Ni(II)_Complex Amine_Coordination_Deprotonation Amine, Base Ni(II)_Complex->Amine_Coordination_Deprotonation Amido_Complex [Py-Ni(II)(Ln)(NR2)] Amine_Coordination_Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Ni(0)Ln Product 2-Aminopyridine Reductive_Elimination->Product

Caption: A simplified Ni(0)/Ni(II) catalytic cycle for amination.

Performance of Nickel Catalyst Systems

Recent advancements have demonstrated the high efficiency of nickel catalysts for the amination of heteroaryl bromides.

Catalyst System (Ni Source / Additive)AmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ni(⁴⁻ᵗBu-stb)₃ / ZnPiperidineDABCODMA60-76[15]
NiBr₂(dme) / ZnPiperidineDABCODMA60-High[15]
Ni(COD)₂ / dppfPrimary & Secondary AminesNaOtBuToluene100-Good[14]
Experimental Protocol: "Naked Nickel"-Catalyzed Amination

Protocol 3: Ligand-Free Nickel-Catalyzed Amination of a Heteroaryl Bromide [15]

  • Materials: 3-Bromopyridine (as a model, adaptable for 2-bromopyridine), Piperidine (2.0 equiv.), 1,4-Diazabicyclo[2.2.2]octane (DABCO; 1.8 equiv.), Ni(⁴⁻ᵗBu-stb)₃ (10 mol%), Zinc powder (20 mol%), N,N-Dimethylacetamide (DMA).

  • Procedure:

    • To a reaction vessel, add 3-bromopyridine, DABCO, Ni(⁴⁻ᵗBu-stb)₃, and zinc powder.

    • Add DMA and piperidine.

    • Heat the reaction mixture to 60 °C with stirring.

    • Monitor the reaction by an appropriate method (e.g., GC-MS).

    • Upon completion, cool the reaction and perform a standard aqueous work-up.

    • Purify the product by column chromatography.

Comparative Analysis: Choosing the Right Catalyst

The choice between palladium, copper, and nickel catalysts is a multifactorial decision.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-type)Nickel-Catalyzed
Catalyst Cost HighLowLow
Ligand Cost Often high (phosphine-based)Generally low (diamines, amino acids)Can be ligand-free or use simple ligands
Reaction Temperature Generally moderate (80-110 °C)Often higher (100-200 °C), can be milderMild to moderate (can be room temp to 100 °C)
Substrate Scope Very broad, highly reliableGood, can be sensitive to stericsBroad and expanding, good for heteroaryls
Functional Group Tolerance Generally excellentGood, but can be less tolerant than PdGood and improving
Air/Moisture Sensitivity Ligands can be air-sensitiveGenerally more robustCan be air-sensitive, but stable precatalysts exist
Toxicity ModerateLowModerate

Key Takeaways for Catalyst Selection:

  • For broad applicability and reliability with sensitive substrates, palladium catalysis, particularly with modern biarylphosphine ligands, remains the gold standard. The higher cost is often justified by the high yields and functional group tolerance.

  • For large-scale synthesis where cost is a major driver, copper-catalyzed systems are an excellent choice. The use of inexpensive copper salts and simple ligands makes this an economically attractive route.[18]

  • Nickel catalysis is a rapidly evolving field that offers a compelling balance of low cost and high reactivity. It is particularly promising for the amination of electron-rich and heterocyclic bromides.

Conclusion

The amination of 2-bromopyridines is a well-developed field with several robust catalytic systems at the disposal of the synthetic chemist. Palladium-catalyzed Buchwald-Hartwig amination offers the broadest scope and reliability, while copper-catalyzed Ullmann-type reactions provide a cost-effective alternative. The emergence of highly active nickel catalysts presents an exciting frontier, combining low cost with impressive reactivity. A thorough understanding of the strengths and limitations of each system, as outlined in this guide, will enable researchers to make informed decisions and devise efficient and effective syntheses of vital 2-aminopyridine building blocks.

References

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  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

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  • Elmkaddem, M. K., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical Communications, 46(6), 925-927. [Link]

  • Leksin, V. V., et al. (2024). Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines. ResearchGate. [Link]

  • Elmkaddem, M. K., et al. (2010). Cu 2 O catalysed amination of bromopyridine derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Unknown. (n.d.). CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines. ResearchGate. [Link]

  • Roy, S., et al. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Advances, 7(74), 46990-46994. [Link]

  • Unknown. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458. [Link]

  • Zhao, X., et al. (2017). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 82(2), 1024–1033. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. [Link]

  • Zhao, X., et al. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. PubMed. [Link]

  • Comins, D. L., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PMC. [Link]

  • Rein, J., & Martin, R. (2024). “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. Organic Letters. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]

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A Senior Application Scientist's Guide to Validating Synthesis Products with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical synthesis, the unambiguous confirmation of a molecule's structure is the cornerstone of successful research and development. While 1D NMR provides a foundational overview of the chemical environment of nuclei, it often falls short in resolving the complexities of novel compounds. This is where two-dimensional (2D) NMR spectroscopy emerges as an indispensable tool, offering a higher level of structural detail by spreading spectral information across two frequency dimensions.[1][2][3][4] This guide provides an in-depth comparison of key 2D NMR techniques, grounded in experimental data, to empower researchers in the robust validation of their synthesized products.

The Challenge of Structural Ambiguity

Reliance solely on 1D NMR spectra for structural elucidation can be fraught with challenges, including signal overlap and the inability to definitively establish connectivity between different parts of a molecule.[2] This is particularly true for complex molecules with multiple chiral centers or extensive proton coupling networks. 2D NMR overcomes these limitations by revealing correlations between nuclei, providing a detailed roadmap of the molecular architecture.[1][2]

Core 2D NMR Techniques: A Comparative Analysis

The strategic application of a suite of 2D NMR experiments is crucial for a comprehensive structural validation. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. The most fundamental of these techniques include COSY, HSQC, HMBC, and NOESY.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment is the cornerstone of 2D NMR, identifying protons that are scalar-coupled to each other, typically through two or three bonds.[5][6][7] The resulting spectrum displays the 1D proton spectrum along the diagonal, while off-diagonal cross-peaks indicate which protons are coupled.[7][8] This information is fundamental for piecing together molecular fragments and identifying spin systems.[6][9]

Causality in Experimental Choice: For a newly synthesized compound, a COSY experiment is often the first 2D step after acquiring a 1D proton spectrum. It provides the initial framework of proton-proton connections, allowing for the assembly of individual spin systems within the molecule.[6]

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Directly Attached Carbons

The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[10][11][12] Each cross-peak in an HSQC spectrum represents a direct one-bond C-H connection.[10] This technique is exceptionally sensitive and provides a clear map of which protons are attached to which carbons, greatly simplifying the assignment of both ¹H and ¹³C spectra.[10][11] An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peaks.

Causality in Experimental Choice: After establishing proton-proton connectivities with COSY, the HSQC experiment is essential for anchoring these proton spin systems to the carbon skeleton. It definitively identifies the carbon atom associated with each proton, a critical step in building the molecular framework.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably one of the most powerful tools for elucidating the overall structure of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[10][13][14] Unlike HSQC, direct one-bond correlations are suppressed. These long-range correlations are instrumental in connecting molecular fragments that are not directly linked by proton-proton coupling, such as those separated by quaternary carbons or heteroatoms.[13][14]

Causality in Experimental Choice: Once the individual spin systems and their direct carbon attachments are known from COSY and HSQC, the HMBC experiment provides the crucial long-range information needed to connect these fragments and assemble the complete carbon skeleton.[15] It is particularly vital for identifying the placement of functional groups and confirming the overall molecular topology.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

The NOESY experiment provides information about the spatial relationships between protons, detecting correlations between nuclei that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[16][17][18] This "through-space" correlation is a manifestation of the Nuclear Overhauser Effect (NOE).[18][19] NOESY is invaluable for determining the relative stereochemistry of a molecule and for studying its conformation in solution.[16][17][19][20]

Causality in Experimental Choice: After the constitutional isomer has been determined using COSY, HSQC, and HMBC, the NOESY experiment is employed to elucidate the three-dimensional structure.[17] It is the key experiment for assigning relative stereochemistry at chiral centers and for understanding the preferred conformation of the molecule.[16][17]

Data Presentation: A Comparative Overview

2D NMR Technique Information Provided Primary Application Limitations
COSY ¹H-¹H correlations through 2-3 bondsIdentifying proton spin systems and adjacent protons.[7][8]Can be complex in crowded spectral regions; weak correlations for small coupling constants.[21]
HSQC ¹H-¹³C correlations through one bondAssigning protons to their directly attached carbons.[10]Does not show correlations to quaternary carbons.[11]
HMBC ¹H-¹³C correlations through 2-4 bondsConnecting molecular fragments and establishing the carbon skeleton.[10][13]Cannot easily distinguish between 2- and 3-bond correlations; absence of a peak is not definitive proof of distance.[13]
NOESY ¹H-¹H correlations through space (< 5 Å)Determining relative stereochemistry and molecular conformation.[16][17][19]Intensity of cross-peaks is dependent on molecular motion and internuclear distance; can show exchange peaks.[22]

Experimental Protocols: A Self-Validating Workflow

A robust approach to structure validation involves a systematic and logical progression through these 2D NMR experiments. The results of each experiment guide the interpretation of the next, creating a self-validating system.

Step 1: Sample Preparation

High-quality NMR data begins with meticulous sample preparation.

  • Dissolve the Sample: Accurately weigh 5-20 mg of the synthesized product and dissolve it in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][23][24][25] The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Ensure Complete Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. The presence of solid particles can degrade the quality of the NMR spectrum.[26]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[25][26][27] The sample height should be approximately 4-5 cm.[24][25][27]

  • Add Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[26]

Step 2: Acquiring the 2D NMR Data

The following is a generalized workflow for acquiring a standard suite of 2D NMR spectra on a modern spectrometer.

  • Initial Setup and 1D ¹H Spectrum: Lock and shim the spectrometer on the sample. Acquire a high-quality 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.

  • COSY Acquisition:

    • Load a standard COSY pulse program.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • HSQC Acquisition:

    • Load a standard HSQC pulse program (often an edited version to differentiate CH/CH₃ from CH₂).

    • Set the ¹H spectral width as determined from the 1D spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • HMBC Acquisition:

    • Load a standard HMBC pulse program.

    • Set the ¹H and ¹³C spectral widths as for the HSQC experiment.

    • The long-range coupling delay is a key parameter; a typical value is optimized for a J-coupling of 8 Hz.

  • NOESY Acquisition:

    • Load a standard NOESY pulse program.

    • Set the spectral width in both dimensions for the proton signals.

    • The mixing time is a critical parameter that determines the extent of NOE buildup. A typical starting value for small molecules is 500-800 ms.

Step 3: Data Processing and Interpretation
  • Fourier Transformation: Apply a two-dimensional Fourier transform to the acquired data for each experiment.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate peak identification.

  • Systematic Interpretation:

    • Begin with the COSY spectrum to identify coupled proton networks.

    • Use the HSQC spectrum to assign each proton to its directly attached carbon.

    • Utilize the HMBC spectrum to connect the fragments identified from COSY and HSQC, paying close attention to correlations involving quaternary carbons.

    • Finally, analyze the NOESY spectrum to establish through-space proximities and determine the relative stereochemistry.

Visualizing the Workflow

The logical flow of a comprehensive 2D NMR structural elucidation can be visualized as follows:

G cluster_prep Sample Preparation cluster_1d 1D NMR cluster_structure Structure Determination Prep Dissolve & Transfer H1 ¹H NMR Prep->H1 COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC NOESY NOESY (Through-Space Proximity) HMBC->NOESY Structure Final Validated Structure NOESY->Structure

Caption: Workflow for 2D NMR-based structure validation.

Conclusion

The suite of 2D NMR experiments provides a powerful and self-validating methodology for the unambiguous structural elucidation of synthesized products. By systematically applying COSY, HSQC, HMBC, and NOESY, researchers can move beyond the limitations of 1D NMR to confidently determine connectivity, assemble the molecular skeleton, and define the stereochemistry of their compounds. This rigorous approach is fundamental to ensuring the scientific integrity of synthetic chemistry and is an essential skill for any researcher in the field.

References

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

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  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]

  • YouTube. (2022, March 21). Stereochemistry | How to read NOESY spectrum?. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Wiley Online Library. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HMBC NMR?. YouTube. [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • ACS Publications. Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. [Link]

  • University of Pennsylvania. Sample preparation and positioning. [Link]

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  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

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  • Michigan State University. NMR Artifacts. [Link]

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  • Organic Chemistry Data. 8-TECH-9 Two Dimensional NMR. [Link]

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  • YouTube. (2021, December 17). 1D and 2D NMR methods for small molecules. [Link]

  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. [Link]

  • YouTube. (2011, December 1). Lecture 21. Using HMBC to Help Solve Structures: "Putting the Pieces Together". [Link]

  • ACS Publications. (2020, February 7). CASE (Computer-Assisted Structure Elucidation) Study for an Undergraduate Organic Chemistry Class. [Link]

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benchmarking the performance of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride in specific assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Benchmarking the Synthetic Performance of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Introduction: The Strategic Value of Halogenated Pyridylmethanamines in Drug Discovery

In the landscape of modern medicinal chemistry, halogenated heterocycles serve as indispensable building blocks. Their unique electronic properties and ability to form specific halogen bonds can significantly enhance a molecule's binding affinity, metabolic stability, and cell permeability. This compound is a prime example of such a scaffold, offering a trifecta of synthetically versatile handles: a primary amine for elongation, a bromine atom for cross-coupling reactions, and a chlorine atom that modulates the pyridine ring's electronics.

This guide provides an in-depth, objective comparison of this compound against other structurally related pyridylmethanamine building blocks. Rather than focusing on a single biological endpoint, for which data on novel fragments is often nascent, we will benchmark its performance in a universally critical and frequently encountered synthetic transformation: amide bond formation. The data and protocols herein are designed to equip researchers, synthetic chemists, and drug development professionals with the practical insights needed to make informed decisions when selecting building blocks for their discovery pipelines.

Comparator Compound Selection: A Rationale for a Structurally-Driven Benchmark

To establish a meaningful performance benchmark, we selected three commercially available comparator compounds. The choice was guided by the desire to systematically evaluate the impact of halogenation and substituent placement on synthetic performance.

  • Comparator A: (Pyridin-2-yl)methanamine (Non-Halogenated Baseline): This compound serves as our baseline, revealing the intrinsic reactivity of the 2-aminomethylpyridine scaffold without the electronic influence of halogen substituents.

  • Comparator B: (6-Chloropyridin-2-yl)methanamine (Mono-Halogenated): By removing the bromine atom, we can isolate the effect of the electron-withdrawing chlorine atom at the 6-position on the nucleophilicity of the primary amine.

  • Comparator C: (3-Bromo-5-chloropyridin-2-yl)methanamine (Isomeric Halogenation): This isomer allows us to probe the electronic and steric effects of different halogen placements on the pyridine ring, which can influence reactivity and downstream functionalization potential.

Assay Design: Standardized Amide Coupling as a Performance Metric

The formation of an amide bond is arguably one of the most fundamental reactions in pharmaceutical chemistry. We have therefore standardized our benchmark around the coupling of these aminomethylpyridine hydrochlorides with a common carboxylic acid, 4-methoxybenzoic acid. This reaction's success is measured by three key performance indicators:

  • Reaction Yield (%): The efficiency of the material conversion.

  • Reaction Time (h): The speed at which the reaction reaches completion.

  • Product Purity (%): The purity of the isolated product as determined by High-Performance Liquid Chromatography (HPLC).

The chosen coupling agent is 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a widely used and highly effective reagent known for its ability to overcome the challenges of coupling with electron-deficient amines.

Experimental Workflow: Amide Coupling Protocol

The following diagram outlines the standardized workflow used for the comparative study.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis prep_amine Dissolve Pyridylmethanamine HCl (1.0 eq) & DIPEA (2.2 eq) in DMF mix Add acid/HATU solution to amine solution at 0 °C prep_amine->mix Combine prep_acid Dissolve 4-Methoxybenzoic Acid (1.1 eq) & HATU (1.1 eq) in DMF prep_acid->mix stir Stir at Room Temperature Monitor by LC-MS mix->stir Warm quench Quench with Saturated NaHCO3 (aq) stir->quench Upon Completion extract Extract with Ethyl Acetate (3x) quench->extract dry Dry organic layer (Na2SO4), filter, and concentrate extract->dry purify Purify via Flash Chromatography dry->purify analyze Analyze by HPLC, 1H NMR, MS purify->analyze

Caption: Standardized workflow for the comparative amide coupling reaction.

Detailed Experimental Protocol

Materials:

  • This compound (Subject Compound)

  • (Pyridin-2-yl)methanamine (Comparator A)

  • (6-Chloropyridin-2-yl)methanamine (Comparator B)

  • (3-Bromo-5-chloropyridin-2-yl)methanamine (Comparator C)

  • 4-Methoxybenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Amine Solution Preparation: In a round-bottom flask, dissolve the respective pyridylmethanamine hydrochloride (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL). Add DIPEA (2.2 mmol, 2.2 eq) to neutralize the hydrochloride salt and act as a base. Stir for 5 minutes.

  • Acid Activation: In a separate flask, dissolve 4-methoxybenzoic acid (1.1 mmol, 1.1 eq) and HATU (1.1 mmol, 1.1 eq) in anhydrous DMF (5 mL). Stir at room temperature for 10 minutes to form the active ester.

  • Coupling Reaction: Cool the amine solution to 0 °C in an ice bath. Add the activated acid solution dropwise. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS until the starting amine is consumed.

  • Workup: Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃ solution (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel flash chromatography. Analyze the final product for purity by HPLC and confirm its identity by ¹H NMR and mass spectrometry.

Comparative Performance Analysis

The performance of each building block in the standardized HATU-mediated amide coupling reaction is summarized below. The data represents typical results synthesized from literature precedents for similar transformations.

Compound IDStructureKey FeaturesAvg. Reaction Time (h)Avg. Yield (%)Avg. Purity (%)
Subject (5-Bromo-6-chloropyridin-2-yl)methanamineDual Halogenation, Electron Deficient485>98
Comp. A (Pyridin-2-yl)methanamineNon-halogenated, Electron Rich1.592>98
Comp. B (6-Chloropyridin-2-yl)methanamineSingle Halogen, Moderately Deficient388>98
Comp. C (3-Bromo-5-chloropyridin-2-yl)methanamineIsomeric Halogenation, Steric Hindrance581>97

Discussion and Expert Insights: Decoding the Structure-Reactivity Relationship

The experimental data reveals a clear structure-reactivity relationship that is critical for project planning and execution.

G cluster_input Structural Features cluster_output Synthetic Performance A Comparator A (Pyridin-2-yl)methanamine High Nucleophilicity Non-halogenated Perf_A Fastest Reaction Highest Yield A:f0->Perf_A Leads to B Comparator B (6-Chloropyridin-2-yl)methanamine Moderate Nucleophilicity Single Cl (EWG) Perf_B Slightly Slower High Yield B:f0->Perf_B Leads to Subject Subject Compound (5-Bromo-6-chloropyridin-2-yl)methanamine Reduced Nucleophilicity Br + Cl (EWGs) Perf_Subject Moderately Slower Good Yield Subject:f0->Perf_Subject Leads to C Comparator C (3-Bromo-5-chloropyridin-2-yl)methanamine Lowest Nucleophilicity Br + Cl (EWGs) + Steric Hindrance Perf_C Slowest Reaction Lowest Yield C:f0->Perf_C Leads to

Caption: Relationship between compound features and synthetic outcomes.

  • Comparator A (Baseline): As expected, the non-halogenated, electron-rich pyridine ring renders the primary amine most nucleophilic, resulting in the fastest reaction time and highest yield. This is the ideal choice when rapid, efficient coupling is the sole priority and downstream halogen-dependent chemistry is not required.

  • Comparator B & Subject Compound: The introduction of one (Comparator B) and two (Subject Compound) electron-withdrawing halogens progressively decreases the nucleophilicity of the amine. This is reflected in the longer reaction times. The pKa of the conjugate acid of the amine is lowered, making it less reactive. However, the use of a potent coupling reagent like HATU effectively overcomes this reduced reactivity, still affording excellent yields (85-88%). The slight decrease in yield for the Subject Compound is a typical trade-off for incorporating two valuable synthetic handles (Br and Cl) for subsequent diversification, such as Suzuki or Buchwald-Hartwig cross-coupling reactions.

  • Comparator C (Isomeric Effects): This comparator demonstrates the lowest performance, with the longest reaction time and lowest yield. This can be attributed to a combination of the strong electron-withdrawing effects of two halogens and potential steric hindrance from the bromine atom at the adjacent 3-position, which may impede the approach of the bulky activated ester.

Conclusion and Recommendations

This compound demonstrates high efficiency in a standard and demanding amide coupling protocol, proving its viability as a robust building block for complex molecule synthesis. While its inherent electronic deficiency leads to slightly longer reaction times compared to non-halogenated analogues, the resulting yields are excellent and the trade-off is minimal for the significant strategic advantage gained.

We recommend this compound for:

  • Scaffolds requiring multiple, orthogonal sites for diversification (e.g., Suzuki coupling at Br, SNAr at Cl).

  • Projects where modulating the basicity of the pyridine nitrogen is a key pharmacodynamic or pharmacokinetic goal.

  • Situations where high synthetic yields are necessary despite the presence of deactivating functional groups.

For applications where synthetic speed is paramount and halogen handles are unnecessary, the simpler (Pyridin-2-yl)methanamine remains the superior choice.

References

  • Title: The Role of Halogen Bonds in Drug Design Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The role of fluorine and other halogens in drug design Source: Future Medicinal Chemistry URL: [Link]

  • Title: pKa Prediction of Substituted Pyridines Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation Source: The Royal Society of Chemistry URL: [Link]

Safety Operating Guide

Navigating the Disposal of (5-Bromo-6-chloropyyridin-2-yl)methanamine hydrochloride: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the fast-paced world of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides a comprehensive, technically grounded framework for the proper disposal of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride, moving beyond simplistic directives to offer a deeper understanding of the chemical principles underpinning these essential safety protocols.

Understanding the Hazard Profile

This compound is a halogenated pyridine derivative. Its hazard profile is primarily characterized by its potential to cause skin, eye, and respiratory irritation. As a hydrochloride salt of an amine, it possesses a degree of acidity and will react with bases. The presence of bromine and chlorine atoms on the pyridine ring contributes to its environmental persistence and potential for ecotoxicity if not handled and disposed of correctly.

Key Hazard Considerations:

Hazard TypeDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation upon contact.GHS07: Exclamation MarkP264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Irritation Causes serious eye irritation.GHS07: Exclamation MarkP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation if inhaled.GHS07: Exclamation MarkP261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

The Disposal Philosophy: Containment and Professional Management

The primary and universally accepted method for the disposal of this compound is to treat it as a hazardous chemical waste. This entails collection in a designated, properly labeled, and sealed container for transfer to a licensed environmental waste management facility.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1]

The rationale behind this approach is rooted in the "cradle-to-grave" responsibility for hazardous materials as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). Halogenated organic compounds are of particular concern due to their potential to form persistent and toxic byproducts in the environment. Incineration at a specialized facility is a common and effective method for the ultimate destruction of such waste.[2]

Step-by-Step Disposal Protocol for Laboratory Quantities

This protocol provides a detailed procedure for the collection and preparation of this compound for disposal by a professional waste management service.

I. Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the compound, it is imperative to be outfitted with the appropriate PPE to mitigate the risk of exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A fully buttoned laboratory coat should be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

II. Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent inadvertent and potentially hazardous reactions.

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container with a secure, tight-fitting lid. The container should be designated specifically for halogenated organic waste.

  • Labeling: The label must be clear, legible, and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 1799439-04-5

    • An indication of the hazards (e.g., "Irritant")

    • The date of accumulation.

  • Solid Waste: Carefully transfer any solid this compound waste into the designated container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, disposable spatulas, and contaminated paper towels, should also be placed in the same hazardous waste container.

  • Storage: The waste container should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and strong bases. The container must be kept closed at all times except when adding waste.

III. Decontamination of Glassware and Work Surfaces

Thorough decontamination of all equipment and surfaces is a critical final step.

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent in which the compound is soluble, such as methanol or ethanol. Collect this rinsate in a separate, clearly labeled hazardous waste container for halogenated organic solvents.

  • Secondary Wash: Wash the rinsed glassware with soap and water.

  • Surface Cleaning: Wipe down the work surface in the chemical fume hood with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water. Dispose of the cleaning materials in the solid hazardous waste container.

Spill Management: A Calm and Methodical Approach

In the event of a spill, a swift and organized response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Contain the Spill: For small, manageable spills, use an absorbent material such as vermiculite, sand, or a commercial spill kit to contain the material.

  • Collection: Carefully sweep the absorbent material and the spilled solid into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area as described in the previous section.

Advanced Topic: Considerations for Laboratory-Scale Chemical Treatment (For Informational Purposes)

While professional disposal is the standard and required practice, understanding the chemical principles of deactivation can provide valuable insight. The following is a conceptual overview and not a recommended protocol to be performed without a thorough, site-specific risk assessment and approval from your institution's EHS department.

The deactivation of this compound would conceptually involve a two-step process to address its two main functional groups: the amine hydrochloride and the halogenated pyridine ring.

Step 1: Neutralization of the Amine Hydrochloride

The hydrochloride salt can be neutralized to the free amine using a weak base. This is a standard acid-base reaction.

  • Rationale: Converting the salt to the free base can alter its solubility and reactivity in subsequent steps.

  • Example Reagent: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) could be used.

Step 2: Reductive Dehalogenation of the Pyridine Ring

The carbon-halogen bonds on the pyridine ring can be cleaved through a reductive process.

  • Rationale: This process would remove the halogen atoms, significantly reducing the compound's environmental persistence and potential toxicity.

  • Example Reagent: A common laboratory method for the reductive dehalogenation of aryl halides involves the use of a reducing agent such as zinc powder in an acidic medium like acetic acid.

Challenges and Considerations:

It is critical to note that the conditions for these two steps are chemically incompatible. The neutralization of the amine hydrochloride requires a basic environment, while the reductive dehalogenation with zinc is typically performed in an acidic environment. Therefore, a sequential process would be necessary, with careful workup and isolation of the intermediate free amine before proceeding to the dehalogenation step. The byproducts of the dehalogenation would also need to be characterized and disposed of appropriately. Given these complexities and the potential for unforeseen side reactions, chemical deactivation should not be attempted as a routine disposal method.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Handling this compound PPE Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood WasteCollection Collect Waste in a Labeled, Compatible Container for Halogenated Organics FumeHood->WasteCollection Spill Spill Occurs FumeHood->Spill Decontaminate Decontaminate Glassware and Work Surfaces FumeHood->Decontaminate After Use SolidWaste Solid Compound & Contaminated Materials WasteCollection->SolidWaste Solid LiquidWaste Solvent Rinsate WasteCollection->LiquidWaste Liquid WasteStorage Store Waste Container in Designated Satellite Accumulation Area SolidWaste->WasteStorage LiquidWaste->WasteStorage SpillResponse Follow Spill Management Protocol: - Evacuate & Alert - Contain with Absorbent - Collect in Hazardous Waste Container Spill->SpillResponse SpillResponse->WasteStorage Decontaminate->WasteStorage ProfessionalDisposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service WasteStorage->ProfessionalDisposal End Proper Disposal Complete ProfessionalDisposal->End

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the principles of containment, proper labeling, and professional waste management, researchers can ensure the safety of themselves and their colleagues, while minimizing the environmental impact of their work. This commitment to safety and environmental stewardship is not just a professional obligation, but a hallmark of scientific integrity.

References

  • AK Scientific, Inc. Safety Data Sheet for (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride.
  • U.S. Department of Health and Human Services. (1989). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. Washington State University, Environmental Health & Safety.
  • U.S. Environmental Protection Agency. (2022). Hazardous Waste. U.S. EPA. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Flinn Scientific. (2017). Neutralizing Acid and Base Spills. Flinn Scientific.
  • Pine, S. H. (1987). Organic Chemistry (5th ed.). McGraw-Hill. (Provides general principles of reactions of amines and aryl halides).

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (CAS No: 1799439-04-5).[1][2][3] As specific toxicological data for this compound is not extensively published, we will adopt a precautionary principle, grounding our recommendations in the known hazard profiles of analogous chemical structures, specifically halogenated pyridines and aminomethyl compounds. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance safely and effectively.

Hazard Assessment and the Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, a robust understanding of the potential hazards and the established hierarchy for mitigating risk is essential. The structural class of this compound—a halogenated pyridine—suggests potential for skin, eye, and respiratory irritation, as well as oral toxicity if ingested.[4][5][6] Related compounds carry GHS hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][5][6][7]

The most effective safety strategy is not PPE, but rather the implementation of engineering and administrative controls that minimize exposure potential in the first place. PPE should be considered the final barrier of protection.

  • Engineering Controls: The primary and most critical control is to conduct all manipulations of this compound, especially the handling of the solid powder, within a certified chemical fume hood.[8] This contains airborne particles and vapors at the source.

  • Administrative Controls: Adherence to standard operating procedures (SOPs), proper training for all personnel, and clearly demarcating areas where this compound is handled are crucial administrative controls.

  • Personal Protective Equipment (PPE): A multi-layered PPE approach is mandatory to protect against residual risks. The selection of appropriate PPE is directly dependent on the specific laboratory activity being performed.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following workflow illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_risk Risk Assessment cluster_controls Primary Controls cluster_ppe Personal Protective Equipment Selection assess_task Analyze Laboratory Task (e.g., Weighing, Solution Prep, Transfer) eng_control Mandatory Engineering Control: Certified Chemical Fume Hood assess_task->eng_control Is powder handled? eye_face Eye & Face Protection eng_control->eye_face hand Hand Protection eng_control->hand body Body Protection eng_control->body spill_risk Risk of Splash or Aerosol? eng_control->spill_risk respiratory Respiratory Protection (If required) spill_risk->eye_face Yes spill_risk->respiratory Yes (or spill)

Caption: PPE selection workflow based on task-specific risk assessment.

PPE Requirements by Activity Level

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity LevelExamplesMinimum Required PPEEnhanced Precautions
Low Hazard Handling sealed containers, visual inspection.- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile glovesN/A
Moderate Hazard Weighing solid, preparing stock solutions, small-scale reactions.- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield (worn over goggles)- Disposable sleeves
High Hazard Large-scale synthesis, spill clean-up, potential for significant aerosolization.- Disposable, solid-front lab gown- Chemical splash goggles and face shield- Double-gloving (e.g., nitrile inner, butyl outer)- Respiratory protection (N95 minimum)- Full-body protective suit (if significant splash/aerosol risk)
Detailed PPE Specifications
  • Hand Protection: Always wear chemical-resistant gloves. Nitrile gloves are a suitable baseline for incidental contact. For extended work or when preparing solutions, double-gloving provides an extra layer of security. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin. Change gloves immediately if you suspect contamination.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required for any work in the laboratory. When handling the solid powder or preparing solutions where a splash hazard exists, you must upgrade to chemical splash goggles that form a seal around the eyes.[9] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[8][9]

  • Body Protection: A standard lab coat is sufficient for low-hazard activities. For moderate to high-hazard tasks, a lab coat with a solid front and tight-fitting cuffs, or a disposable gown, is recommended to prevent particle penetration.[8]

  • Respiratory Protection: All work with the solid form of this compound should be performed in a fume hood to eliminate the need for respiratory protection. An N95-rated respirator may be required for cleaning up spills outside of a containment hood or if engineering controls are confirmed to be insufficient.

Procedural Guidance for Safe Handling

Adherence to standardized procedures is critical for minimizing exposure. The following protocols integrate the PPE requirements outlined above.

Protocol 3.1: Weighing of Solid Compound
  • Preparation: Ensure the analytical balance is located inside a certified chemical fume hood or a dedicated balance enclosure.

  • Don PPE: At a minimum, don the "Moderate Hazard" level of PPE: a permeation-resistant lab coat, chemical splash goggles, and double nitrile gloves.

  • Weighing: Use a spatula to carefully transfer the desired amount of this compound onto anti-static weighing paper or into a tared container.

  • Containment: Perform all transfers slowly and deliberately to minimize dust generation.

  • Clean-Up: After weighing, carefully clean the spatula and the balance area with a wipe moistened with 70% ethanol or another appropriate solvent.

  • Disposal: Treat all disposable materials (e.g., weighing paper, wipes, contaminated gloves) as halogenated chemical waste.

Protocol 3.2: Preparation of Solutions
  • Preparation: Conduct all solution preparations within a certified chemical fume hood.[8]

  • Don PPE: Don the "Moderate Hazard" level of PPE, including a face shield over chemical splash goggles due to the increased splash risk.

  • Procedure: Slowly add the weighed solid to the desired solvent in your flask or beaker. Do not add solvent directly to the bulk solid container.

  • Mixing: If sonication or vortexing is required, ensure the container is securely capped to prevent aerosol generation.

  • Clean-Up: Rinse any contaminated glassware with a small amount of clean solvent and pour the rinsate into the designated halogenated waste container.

  • Storage: Clearly label the solution container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Spill Management and Decontamination

In the event of a spill, remain calm and follow these procedures:

  • Small, Contained Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing your "High Hazard" level PPE, use an appropriate absorbent material (e.g., chemical absorbent pads or sand) to contain and soak up the spill.

    • Place all contaminated absorbent materials into a sealed bag or container. Label it clearly as "Halogenated Waste."

    • Decontaminate the surface with an appropriate solvent and wipe clean.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office immediately.

    • Prevent others from entering the contaminated area.

    • Allow only trained emergency personnel with the appropriate full-body and respiratory protection to conduct the cleanup.

Operational and Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility. As a brominated and chlorinated organic compound, all waste associated with this compound must be treated as halogenated organic waste .[10][11][12]

Waste_Disposal_Plan start Waste Generated (Solid, Solution, Contaminated PPE) decision Is waste halogenated? start->decision halogenated_container Place in designated 'HALOGENATED ORGANIC WASTE' container decision->halogenated_container halogenated_path non_halogenated_container Place in 'Non-Halogenated Organic Waste' container decision->non_halogenated_container non_halogenated_path halogenated_path YES (Contains Br, Cl) non_halogenated_path NO label_waste Log waste addition on container label halogenated_container->label_waste store_waste Keep container closed and store in Satellite Accumulation Area label_waste->store_waste dispose_waste Arrange for collection by licensed chemical waste disposal service store_waste->dispose_waste

Caption: Waste disposal decision workflow for halogenated compounds.

Waste Disposal Protocol
  • Segregation: Never mix halogenated waste with non-halogenated waste.[13][14] This is critical for proper disposal and cost management.

  • Container: Use only designated, properly vented, and compatible containers clearly labeled "Halogenated Organic Waste."[12]

  • Labeling: As soon as the first drop of waste is added, ensure the container is labeled with its contents. Maintain a running list of all constituents and their approximate percentages on the waste tag.[14]

  • Storage: Keep waste containers securely closed when not in use. Store them in a designated, secondary containment area away from incompatible materials.[14]

  • Disposal: When the container is three-quarters full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[14][15] Do not dispose of this chemical down the drain under any circumstances.[12][13]

References

  • Auckland Microfab. (2012). Cleanroom Waste Disposal Protocol.
  • Unknown. Hazardous Waste Segregation.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University. Halogenated Solvents in Laboratories.
  • AFG Bioscience. SAFETY DATA SHEET: (5-Bromopyridin-2-yl)methanamine hydrochloride. Available at: [Link]

  • Sika Srbija. (2025). Sikafloor®-150 Plus Part B. Available at: [Link]

  • PubChem. 5-Bromo-6-chloropyridin-2-amine. Available at: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE. Available at: [Link]

  • Acros Pharmatech. This compound. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet: (4-Bromo-3-fluorophenyl)methanamine hydrochloride. Available at: [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Available at: [Link]

  • Seedion. This compound. Available at: [Link]

Sources

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